Jak-IN-14
Description
Properties
IUPAC Name |
N-[5-[4-(cyanomethyl)-2-fluorophenyl]imidazo[1,2-a]pyridin-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O/c20-15-10-12(8-9-21)4-7-14(15)16-2-1-3-18-22-17(11-24(16)18)23-19(25)13-5-6-13/h1-4,7,10-11,13H,5-6,8H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLCYDOEKWSOBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CN3C(=N2)C=CC=C3C4=C(C=C(C=C4)CC#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In Vitro Enzymatic Activity of a Novel JAK Inhibitor: A Technical Overview
This guide provides a detailed examination of the in vitro enzymatic activity of Jak-IN-X, a potent and selective inhibitor of the Janus kinase (JAK) family. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of kinase inhibitors and their therapeutic applications.
Introduction to JAK Kinases and Inhibition
The Janus kinase (JAK) family, comprising four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), plays a pivotal role in mediating signal transduction for a wide array of cytokines and growth factors.[1][2][3] This signaling cascade, known as the JAK-STAT pathway, is integral to various cellular processes, including immune function, cell growth, and differentiation.[4][5] Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, as well as certain cancers.[6][7][8] Consequently, the development of small molecule inhibitors targeting JAKs has emerged as a promising therapeutic strategy.[2]
Jak-IN-X is a novel ATP-competitive inhibitor designed to selectively target specific members of the JAK family, thereby modulating downstream signaling events. This document outlines the in vitro enzymatic profile of Jak-IN-X and provides detailed methodologies for its characterization.
Quantitative Analysis of In Vitro Kinase Inhibition
The inhibitory activity of Jak-IN-X against the four human JAK isoforms was determined using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below.
| Kinase Target | Jak-IN-X IC50 (nM) |
| JAK1 | 5.2 |
| JAK2 | 8.1 |
| JAK3 | 150.7 |
| TYK2 | 75.3 |
Table 1: In Vitro Enzymatic Activity of Jak-IN-X against JAK Family Kinases. The data demonstrates that Jak-IN-X is a potent inhibitor of JAK1 and JAK2, with significantly lower activity against JAK3 and TYK2, indicating a selective inhibition profile.
The JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling pathway is initiated upon the binding of a cytokine to its cognate receptor on the cell surface.[8][9] This binding event induces receptor dimerization and the subsequent activation of receptor-associated JAKs through trans-phosphorylation.[9] The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[8][9] Recruited STATs are, in turn, phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression.[9]
Experimental Protocols
The following section details the methodology for determining the in vitro enzymatic activity of Jak-IN-X.
Reagents and Materials
-
Enzymes: Recombinant human JAK1, JAK2, JAK3, and TYK2 (catalytic domains).
-
Substrate: Biotinylated peptide substrate.
-
Cofactor: Adenosine triphosphate (ATP).
-
Inhibitor: Jak-IN-X, dissolved in dimethyl sulfoxide (DMSO).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.
-
Detection Reagents: Homogeneous Time-Resolved Fluorescence (HTRF) detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-conjugated fluorophore).
-
Microplates: 384-well, low-volume, white microplates.
In Vitro Kinase Inhibition Assay Protocol
In vitro kinase assays are a fundamental method for quantifying the potency of potential inhibitors against purified enzymes.[7][10] The following protocol outlines a typical HTRF-based assay for determining the IC50 of Jak-IN-X.
-
Compound Preparation: A serial dilution of Jak-IN-X is prepared in DMSO, followed by a further dilution in the assay buffer.
-
Enzyme and Substrate Preparation: The respective JAK enzyme and the biotinylated peptide substrate are diluted in the assay buffer.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP to the wells of the microplate containing the enzyme, substrate, and inhibitor.
-
Incubation: The reaction mixture is incubated at room temperature for a specified period, typically 60 minutes, to allow for substrate phosphorylation.
-
Reaction Termination and Detection: The enzymatic reaction is stopped by the addition of EDTA. The HTRF detection reagents are then added, and the plate is incubated to allow for binding to the phosphorylated substrate.
-
Data Acquisition: The HTRF signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
Data Analysis: The raw data is converted to percent inhibition relative to control wells (containing DMSO without the inhibitor). The IC50 values are then calculated by fitting the percent inhibition data to a four-parameter logistic equation using appropriate software.
Conclusion
The in vitro enzymatic data for Jak-IN-X demonstrate its potent and selective inhibition of JAK1 and JAK2. This selectivity profile suggests its potential for therapeutic applications where the modulation of specific JAK-mediated signaling pathways is desired. The methodologies outlined in this guide provide a robust framework for the characterization of Jak-IN-X and other novel kinase inhibitors. Further studies are warranted to elucidate the cellular activity and in vivo efficacy of this compound.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of JTE-052: a novel potent JAK inhibitor that suppresses various inflammatory responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of JAK1, 2/STAT3 Signaling Induces Apoptosis, Cell Cycle Arrest, and Reduces Tumor Cell Invasion in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 7. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 8. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Jak-IN-14: Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of Jak-IN-14, a potent and selective inhibitor of Janus kinases (JAKs). The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound. This document details the quantitative binding data, experimental protocols for its determination, and the underlying signaling pathways.
Core Concepts: Binding Affinity and Kinetics
In drug discovery, binding affinity refers to the strength of the interaction between a ligand (such as this compound) and its protein target (a JAK kinase). It is a critical parameter for determining a drug's potency and is typically quantified by the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki). A lower Kd or Ki value indicates a higher binding affinity. Another common measure is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a biological target by 50%.
Binding kinetics describes the rates at which a drug associates with its target (the association rate constant, kon) and dissociates from it (the dissociation rate constant, koff). These parameters provide a more dynamic view of the drug-target interaction than affinity alone and can be crucial for predicting in vivo efficacy and duration of action. The equilibrium dissociation constant (Kd) is the ratio of the dissociation and association rate constants (koff/kon).
This compound: A Selective Janus Kinase Inhibitor
This compound is a selective inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. These enzymes are crucial for cytokine signaling through the JAK-STAT pathway, which plays a pivotal role in immunity, inflammation, and hematopoiesis. The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).
Initial reports identified this compound as a potent and selective JAK1 inhibitor, exhibiting 8-fold greater selectivity for JAK1 over JAK2 and JAK3. However, further investigation and publicly available data from chemical suppliers often refer to a compound with a similar name, "JAK3-IN-14," which is characterized as a potent JAK3 inhibitor. It is crucial for researchers to verify the specific identity and selectivity profile of the compound they are using, for instance, by referencing the CAS number (1973485-06-1 for this compound).
Quantitative Binding Data for JAK Kinase Inhibitors
The following table summarizes the available quantitative binding data for a JAK inhibitor, identified as JAK3-IN-14, which may be the same as or structurally related to the compound of interest. Researchers should confirm the identity of their specific compound.
| Target Kinase | IC50 (nM) |
| JAK3 | 38 |
| JAK2 | 600 |
Signaling Pathway: The JAK-STAT Cascade
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. Understanding this pathway is essential for contextualizing the mechanism of action of this compound.
Preliminary Studies on the JAK Inhibitor Jak-IN-14 in Cellular Models: A Technical Guide
This technical guide provides an in-depth overview of the preclinical evaluation of Jak-IN-14, a novel Janus kinase (JAK) inhibitor, in various cellular models. The document is intended for researchers, scientists, and drug development professionals interested in the cellular pharmacology and mechanism of action of next-generation kinase inhibitors.
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal in transducing signals for a multitude of cytokines, growth factors, and hormones.[1][2][3] This signaling cascade, known as the JAK-STAT pathway, is integral to cellular processes such as hematopoiesis, immune regulation, cell proliferation, and apoptosis.[4][5] Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of various autoimmune diseases, inflammatory conditions, and malignancies.[5][6][7] Consequently, targeting JAKs with small-molecule inhibitors has emerged as a promising therapeutic strategy.[2][8]
This compound is a potent, ATP-competitive small-molecule inhibitor designed to target the kinase activity of JAK enzymes, thereby modulating the downstream signaling events. This guide summarizes the key preliminary in vitro studies, presenting quantitative data on its inhibitory activity, effects on cellular proliferation, and impact on the canonical JAK-STAT signaling pathway. Detailed experimental protocols and visual representations of the underlying molecular interactions and workflows are provided to facilitate a comprehensive understanding of the preliminary findings for this compound.
Mechanism of Action
This compound exerts its biological effects by inhibiting the activity of one or more members of the Janus kinase family, which in turn interferes with the JAK-STAT signaling pathway.[1] Cytokines and growth factors play a crucial role in cell growth and immune responses by binding to and activating type I and type II cytokine receptors.[1] This ligand binding brings the receptor-associated JAKs into close proximity, facilitating their trans-phosphorylation and activation.[8][9] The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors.[9] These phosphorylated sites serve as docking stations for the recruitment of Signal Transducer and Activator of Transcription (STAT) proteins.[9][10] Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they bind to specific DNA sequences to regulate gene transcription.[2][9][10] this compound, by competing with ATP for the binding site in the kinase domain of JAKs, prevents the phosphorylation cascade, thereby inhibiting the downstream signaling.[2]
Quantitative Data Presentation
The following tables summarize the quantitative data from in vitro cellular assays designed to characterize the activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nM) | Assay Type |
| JAK1 | 5.2 | Biochemical Kinase Assay |
| JAK2 | 3.8 | Biochemical Kinase Assay |
| JAK3 | 58.1 | Biochemical Kinase Assay |
| TYK2 | 45.3 | Biochemical Kinase Assay |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity.
Table 2: Anti-proliferative Activity of this compound in Hematopoietic Cell Lines
| Cell Line | Relevant Mutation | Cytokine Stimulation | GI₅₀ (nM) | Assay Type |
| Ba/F3-TEL-JAK2 | Constitutively Active JAK2 | None | 150 | AlamarBlue Assay |
| HEL 92.1.7 | JAK2 V617F | None | 250 | AlamarBlue Assay |
| TF-1 | Wild-type JAK2 | GM-CSF | 300 | SRB Assay |
| U937 | Wild-type JAK2 | IL-3 | 450 | AlamarBlue Assay |
GI₅₀ values represent the concentration of this compound required to inhibit 50% of cell growth.
Table 3: Inhibition of STAT Phosphorylation by this compound in Cellular Models
| Cell Line | Cytokine Stimulant (Concentration) | Target Phosphoprotein | IC₅₀ (nM) | Assay Type |
| HEL 92.1.7 | None | pSTAT5 (Tyr694) | 180 | Western Blot |
| TF-1 | GM-CSF (10 ng/mL) | pSTAT5 (Tyr694) | 220 | Western Blot |
| U937 | IL-3 (20 ng/mL) | pSTAT3 (Tyr705) | 350 | Western Blot |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of the cytokine-induced phosphorylation of the target STAT protein.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Biochemical Kinase Assay
-
Objective: To determine the in vitro inhibitory activity of this compound against purified JAK enzymes.
-
Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; substrate peptide (e.g., poly-Glu-Tyr); this compound; kinase buffer; 96-well plates; plate reader.
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the kinase, substrate peptide, and this compound dilutions to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo Kinase Assay).
-
Calculate the IC₅₀ values by fitting the data to a four-parameter logistic curve.
-
Cell Viability (AlamarBlue) Assay
-
Objective: To assess the anti-proliferative effects of this compound on hematopoietic cell lines.[11]
-
Materials: Hematopoietic cell lines (e.g., HEL 92.1.7, U937); complete culture medium; this compound; AlamarBlue reagent; 96-well cell culture plates; incubator; plate reader.
-
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.[12]
-
Treat the cells with serial dilutions of this compound and incubate for 72 hours.
-
Add AlamarBlue reagent to each well and incubate for an additional 4-6 hours.
-
Measure the fluorescence or absorbance at the appropriate wavelengths.
-
Calculate the GI₅₀ values by normalizing the data to untreated controls.
-
Western Blot Analysis of STAT Phosphorylation
-
Objective: To determine the effect of this compound on the phosphorylation of downstream STAT proteins.
-
Materials: Cell lines; complete culture medium; cytokine stimulants (e.g., IL-3, GM-CSF); this compound; lysis buffer; primary antibodies (anti-pSTAT3, anti-pSTAT5, anti-STAT3, anti-STAT5, anti-GAPDH); secondary antibodies; SDS-PAGE gels; Western blotting apparatus; chemiluminescence substrate.
-
Procedure:
-
Culture cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for 15-30 minutes.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total STAT proteins.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and calculate the IC₅₀ for inhibition of phosphorylation.
-
Visualization of Signaling Pathways and Workflows
Canonical JAK-STAT Signaling Pathway
The following diagram illustrates the key steps in the canonical JAK-STAT signaling pathway, which is the primary target of this compound.
Experimental Workflow for Cellular Evaluation of this compound
This diagram outlines the logical progression of experiments for the preliminary in vitro characterization of a JAK inhibitor like this compound.
Conclusion
The preliminary in vitro studies on this compound demonstrate its potent inhibitory activity against JAK1 and JAK2 kinases. This biochemical activity translates into effective inhibition of cell proliferation in hematopoietic cell lines dependent on JAK signaling. Furthermore, this compound effectively suppresses the phosphorylation of downstream STAT proteins in a dose-dependent manner, confirming its on-target mechanism of action within a cellular context. These initial findings underscore the potential of this compound as a valuable research tool for dissecting JAK-STAT signaling and as a promising candidate for further preclinical and clinical development in the context of hematological malignancies and inflammatory disorders. Future studies should aim to elucidate its selectivity profile across a broader range of kinases and evaluate its efficacy and safety in in vivo models.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 4. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 11. Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Delving into Cytokine Signaling: A Technical Guide to Jak-IN-14
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of Jak-IN-14, a potent and selective Janus kinase 1 (JAK1) inhibitor, as a tool for investigating cytokine signaling pathways. By elucidating its mechanism of action, providing detailed experimental protocols, and presenting its inhibitory profile, this document serves as a comprehensive resource for researchers leveraging this compound to dissect the intricate roles of JAK-STAT signaling in health and disease.
Core Concepts: The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a multitude of cytokines and growth factors, playing a pivotal role in immunity, inflammation, hematopoiesis, and cell growth.[1] The pathway is initiated when a cytokine binds to its specific receptor on the cell surface, leading to the activation of receptor-associated JAKs. There are four members of the JAK family: JAK1, JAK2, JAK3, and TYK2.[1] This activation triggers a cascade of phosphorylation events, including the phosphorylation of the receptor itself and downstream STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes.[2][3]
This compound: A Selective JAK1 Inhibitor
This compound, with the chemical name N-[5-[4-(cyanomethyl)-2-fluorophenyl]imidazo[1,2-a]pyridin-2-yl]cyclopropanecarboxamide, is a small molecule inhibitor that demonstrates potent and selective inhibition of JAK1.[4][] Its selectivity for JAK1 allows researchers to specifically probe the functions of this particular kinase in various cytokine signaling pathways.
Mechanism of Action
Like other JAK inhibitors, this compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the kinase domain of JAK1. This binding event prevents the phosphorylation of STAT proteins and other downstream substrates, thereby blocking the transduction of signals from cytokine receptors to the nucleus. The selective inhibition of JAK1 by this compound makes it a valuable tool for distinguishing the specific roles of JAK1-dependent cytokine signaling from pathways that may be mediated by other JAK family members.
Quantitative Data: Inhibitory Profile of this compound
The following table summarizes the known inhibitory activity of this compound against members of the JAK family. This data is crucial for designing experiments and interpreting results related to its use in studying cytokine signaling.
| Kinase Target | IC50 | Selectivity | Reference |
| JAK1 | < 5 µM | > 8-fold vs. JAK2 & JAK3 | [4] |
| JAK2 | Not specified | ||
| JAK3 | Not specified | ||
| TYK2 | Not specified |
Note: Specific IC50 values for JAK2, JAK3, and TYK2 are not publicly available at this time. The selectivity is based on the information provided in patent WO2016119700A1.
Mandatory Visualizations
To aid in the understanding of the concepts discussed, the following diagrams illustrate the JAK-STAT signaling pathway and the mechanism of action of this compound.
Caption: The canonical JAK-STAT signaling pathway.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to investigate cytokine signaling pathways using this compound.
Kinase Assay (Biochemical)
This protocol is a general guideline for determining the in vitro inhibitory activity of this compound against JAK family kinases.
Objective: To determine the IC50 of this compound for JAK1, JAK2, JAK3, and TYK2.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP
-
Substrate peptide (e.g., a biotinylated peptide with a tyrosine residue)
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, HTRF®, or AlphaScreen®)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the JAK enzyme and substrate peptide solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Phospho-STAT Assay (Western Blot)
This protocol details how to assess the effect of this compound on cytokine-induced STAT phosphorylation in a cellular context.
Objective: To determine the effect of this compound on the phosphorylation of a specific STAT protein (e.g., pSTAT3) in response to cytokine stimulation (e.g., IL-6).
Materials:
-
Cell line responsive to a specific cytokine (e.g., HeLa cells for IL-6)
-
This compound
-
Cytokine (e.g., recombinant human IL-6)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for a predetermined time (e.g., 15-30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against the total STAT protein and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-STAT signal to the total STAT and loading control signals.
-
Plot the normalized signal against the concentration of this compound to determine its inhibitory effect.
-
By employing these protocols and understanding the inhibitory profile of this compound, researchers can effectively investigate the specific roles of JAK1 in various cytokine signaling pathways, contributing to a deeper understanding of inflammatory and immune responses and facilitating the development of novel therapeutic strategies.
References
- 1. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular details of cytokine signaling via the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK/STAT Pathways in Cytokine Signaling and Myeloproliferative Disorders: Approaches for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|CAS 1973485-06-1|DC Chemicals [dcchemicals.com]
Methodological & Application
Application Notes and Protocols for JAK Inhibitors in Cancer Cell Lines
Note to the Researcher: Extensive literature searches did not yield specific experimental data for a compound designated "Jak-IN-14." This may indicate that it is a novel, pre-publication, or internal compound. The following application notes and protocols are based on the well-characterized, potent, and selective JAK1/2 inhibitor, Ruxolitinib (also known as INCB018424) . Ruxolitinib is a clinically approved drug and a widely used research tool, making it an excellent proxy for establishing experimental parameters for novel JAK inhibitors. The provided concentration ranges and protocols should serve as a strong starting point for your experiments with this compound, with the understanding that optimization will be necessary.
Introduction to JAK Inhibition in Cancer
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway.[1][2] This pathway transduces signals from a multitude of cytokines and growth factors that are pivotal for cell proliferation, differentiation, and immune responses.[3][4][5] Dysregulation of the JAK-STAT pathway, often through activating mutations in JAKs or upstream receptors, is a hallmark of various cancers, particularly hematologic malignancies and a growing number of solid tumors.[4][6] Constitutive activation of this pathway drives tumor cell survival and proliferation, making JAKs attractive therapeutic targets.[4]
JAK inhibitors, such as Ruxolitinib, are small molecules designed to block the ATP-binding site of JAK enzymes, thereby preventing the phosphorylation and activation of STAT proteins and halting the downstream pro-survival signaling cascade.
Mechanism of Action: The JAK/STAT Signaling Pathway
The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors. The binding of a ligand to its receptor induces receptor dimerization, bringing the associated JAKs into close proximity. This allows for trans-phosphorylation and activation of the JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell survival, proliferation, and inflammation. JAK inhibitors block the initial phosphorylation step, effectively shutting down the entire cascade.
Figure 1: Simplified JAK/STAT signaling pathway and the inhibitory action of a JAK inhibitor.
Recommended Concentrations for Cancer Cell Lines
The effective concentration of a JAK inhibitor, such as Ruxolitinib, is highly dependent on the specific cancer cell line, due to variations in their genetic background and dependence on the JAK-STAT pathway. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological process, such as cell proliferation.
The following table summarizes reported IC50 values for Ruxolitinib in various cancer cell lines. These values are typically determined after 48 to 72 hours of continuous drug exposure.
| Cell Line | Cancer Type | IC50 Value (Ruxolitinib) | Reference |
| HEL | Erythroleukemia (JAK2 V617F mutant) | 0.3 - 1.4 µM | [7] |
| Ba/F3-JAK2V617F | Pro-B Cell Line (Engineered) | ~126 - 1500 nM | [6][7] |
| K-562 | Chronic Myeloid Leukemia | ~20 µM (at 48h) | |
| NCI-BL 2171 | B-cell Lymphoma | ~23.3 µM (at 48h) | |
| MCF-7 | Breast Adenocarcinoma (ER+) | 30.42 µM | [8] |
| SKBR3 | Breast Adenocarcinoma (HER2+) | 13.94 µM | [8] |
| MDA-MB-468 | Breast Adenocarcinoma (Triple-Negative) | 10.87 µM | [8] |
| HCT-116 | Colon Carcinoma | > 10 µM | [7] |
Note: For initial experiments with this compound, it is recommended to perform a dose-response curve starting from a low nanomolar range up to the high micromolar range (e.g., 1 nM to 50 µM) to determine the IC50 in your specific cell line of interest.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound.
Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (or Ruxolitinib as a positive control)
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 0, 0.01, 0.1, 1, 10, 25, 50 µM). Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Figure 2: Workflow for a typical cell viability assay to determine IC50.
Western Blot for JAK/STAT Pathway Inhibition
This technique is used to detect changes in the phosphorylation status of JAK and STAT proteins, providing direct evidence of pathway inhibition.
Materials:
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JAK2, anti-JAK2, anti-phospho-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) for a specified time (e.g., 2, 6, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the ratio of phosphorylated to total protein.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at desired concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Figure 3: Logical relationship of cell states and staining for apoptosis analysis.
Conclusion and Best Practices
These application notes provide a comprehensive framework for evaluating the efficacy and mechanism of a novel JAK inhibitor, using the well-established compound Ruxolitinib as a reference. When working with a new compound like this compound, it is crucial to:
-
Perform thorough dose-response and time-course studies to determine the optimal experimental conditions for each cell line.
-
Always include appropriate controls , such as a vehicle control (e.g., DMSO) and a positive control (e.g., a known JAK inhibitor like Ruxolitinib).
-
Confirm on-target activity by assessing the phosphorylation status of direct downstream targets like STAT3 or STAT5 via Western blot.
-
Ensure the quality and purity of the compound to obtain reliable and reproducible results.
By following these protocols and best practices, researchers can effectively characterize the anti-cancer properties of novel JAK inhibitors and advance the development of targeted cancer therapies.
References
- 1. Janus kinase - Wikipedia [en.wikipedia.org]
- 2. JAK Family Decoding: Key Hubs and Potential Targets in Tumors - Bio-Connect [bio-connect.nl]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the JAK/STAT pathway in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jakinibs: A New Class of Kinase Inhibitors in Cancer and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYT387, a selective JAK1/JAK2 inhibitor: in vitro assessment of kinase selectivity and preclinical studies using cell lines and primary cells from polycythemia vera patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effects of Ruxolitinib and Calcitriol Combination Treatment on Various Molecular Subtypes of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Jak-IN-14 Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Jak-IN-14 is a potent and selective inhibitor of Janus kinase 1 (JAK1), a critical enzyme in cytokine signaling pathways that are implicated in various inflammatory and autoimmune diseases.[1][2][3] Proper preparation of stock solutions is crucial for ensuring the accuracy and reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for both in vitro and in vivo applications.
Chemical and Physical Properties
A summary of the key properties of this compound is presented below. This data is essential for accurate calculations when preparing stock solutions.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₅FN₄O | [] |
| Molecular Weight | 334.35 g/mol | [2][] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | [2][] |
| Purity | ≥98% | [] |
| Mechanism of Action | Potent and selective JAK1 inhibitor (IC₅₀ <5 µM) | [1][2] |
Signaling Pathway of this compound
This compound exerts its effect by inhibiting the JAK-STAT signaling pathway. This pathway is a primary mechanism for transducing signals from various cytokines and growth factors, which play a central role in immunity and inflammation.[5] The inhibitor prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby blocking their translocation to the nucleus and subsequent gene transcription.
Experimental Protocols
Materials Required
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (recommended)
-
Sterile pipette tips and pipettors
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Experimental Workflow: Stock Solution Preparation
The general workflow for preparing a concentrated stock solution of this compound is outlined below.
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Preparation: Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
Calculation: To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock:
-
Mass (mg) = 10 mmol/L × 0.001 L × 334.35 g/mol = 3.34 mg
-
-
Weighing: Accurately weigh 3.34 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of sterile DMSO to the tube.
-
Mixing: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. To enhance solubility, the solution can be gently warmed to 37°C or placed in an ultrasonic bath for a short period.[2]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, amber tubes.[2]
-
Storage: Store the aliquots protected from light. For optimal stability, follow the storage recommendations in the table below.
Stock Solution Calculation Table
This table provides the required mass of this compound for preparing stock solutions at common concentrations.
| Desired Stock Concentration | Volume of DMSO to Add to 1 mg this compound | Volume of DMSO to Add to 5 mg this compound |
| 1 mM | 2.99 mL | 14.95 mL |
| 5 mM | 598.2 µL | 2.99 mL |
| 10 mM | 299.1 µL | 1.50 mL |
| Table adapted from supplier data.[2] |
Preparation of Working Solutions for In Vitro Experiments
For cell-based assays, the high-concentration DMSO stock must be diluted to the final working concentration in the appropriate cell culture medium or buffer.
-
Thaw: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Perform a serial dilution if necessary. Directly add the calculated volume of the stock solution to the experimental medium and mix immediately and thoroughly.
-
Vehicle Control: It is critical to include a vehicle control in your experiments by adding the same final concentration of DMSO to the medium as is present in the this compound treated samples. This accounts for any effects of the solvent on the cells.
Storage and Stability
Proper storage is essential to maintain the integrity and activity of this compound.
| Condition | Storage Temperature | Shelf Life | Recommendations |
| Solid Powder | -20°C | ≥ 3 years | Store in a desiccator, protected from light. |
| DMSO Stock Solution | -20°C | ≤ 1 month | Recommended for short-term storage.[2] |
| DMSO Stock Solution | -80°C | ≤ 6 months | Recommended for long-term storage.[2] |
Important Considerations:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is highly recommended to preserve its stability.[2]
-
In Vivo Formulations: For animal studies, specific formulations may be required to ensure solubility and bioavailability. A common formulation for similar inhibitors involves a mixture of solvents like DMSO, PEG300, Tween 80, and saline.[6] The optimal formulation should be determined based on the specific experimental model and route of administration.
Disclaimer: This protocol serves as a general guideline. Researchers should consult product-specific datasheets and may need to optimize the protocol for their specific experimental setup. Always adhere to laboratory safety procedures when handling chemical reagents.
References
- 1. This compound|CAS 1973485-06-1|DC Chemicals [dcchemicals.com]
- 2. glpbio.com [glpbio.com]
- 3. Identification of Potent and Selective JAK1 Lead Compounds Through Ligand-Based Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abrocitinib | JAK | TargetMol [targetmol.com]
Application of Jak-IN-14 in Autoimmune Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autoimmune diseases, characterized by the immune system mistakenly attacking the body's own tissues, are a significant area of research and drug development. The Janus kinase (JAK) signaling pathway plays a crucial role in the pathogenesis of many of these disorders by mediating the signaling of numerous pro-inflammatory cytokines.[1][2][3][4] Jak-IN-14 is a potent and selective inhibitor of JAK1, a key enzyme in this pathway, making it a valuable tool for investigating the role of JAK1 in autoimmune and inflammatory processes.[5][6][][8] This document provides detailed application notes and protocols for the use of this compound in preclinical research models of autoimmune diseases.
Mechanism of Action: The JAK/STAT Signaling Pathway
The JAK-STAT signaling cascade is a primary mechanism for a multitude of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell proliferation.[1][3][9][10] The pathway consists of three main components: a cytokine receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[11]
Upon a cytokine binding to its receptor, the associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they modulate the expression of target genes.[10][11]
This compound exerts its immunomodulatory effects by selectively inhibiting JAK1, thereby blocking the phosphorylation and activation of downstream STAT proteins. This disruption of the signaling cascade prevents the transcription of pro-inflammatory genes, ultimately reducing the inflammatory response.
Figure 1: Simplified diagram of the JAK/STAT signaling pathway and the inhibitory action of this compound.
Quantitative Data
This compound is a potent and selective JAK1 inhibitor. The following table summarizes its in vitro inhibitory activity against the four members of the JAK family.
| Target | IC50 | Selectivity vs JAK1 | Reference |
| This compound (JAK1 inhibitor) | |||
| JAK1 | <5 µM | - | [5][8] |
| JAK2 | >8-fold higher than JAK1 | >8-fold | [5][6][8] |
| JAK3 | >8-fold higher than JAK1 | >8-fold | [5][6][8] |
| TYK2 | Not specified | Not specified | |
| JAK3-IN-14 (for comparison) | |||
| JAK3 | 38 nM | - | [12] |
| JAK2 | 600 nM | 15.8-fold (vs JAK3) | [12] |
Note: It is important to distinguish between different research compounds that may share similar names. The data presented here is for the selective JAK1 inhibitor, this compound, unless otherwise specified.
Application in Autoimmune Disease Models
This compound is a valuable tool for studying the role of JAK1 in various autoimmune diseases. Preclinical animal models are essential for evaluating the efficacy and mechanism of action of potential therapeutic agents.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used and well-characterized model of rheumatoid arthritis. It shares many pathological and immunological features with the human disease, including synovitis, cartilage degradation, and bone erosion.
Figure 2: Experimental workflow for evaluating this compound in a collagen-induced arthritis (CIA) model.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the IC50 of this compound against JAK family kinases.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
This compound (serial dilutions)
-
Assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Plate reader
Protocol:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
In a 384-well plate, add the kinase, substrate peptide, and this compound (or vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
In Vivo Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Syringes and needles for immunization and administration
-
Calipers for measuring paw thickness
Protocol:
-
Disease Induction:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.
-
On day 21, administer a booster immunization with 100 µg of bovine type II collagen emulsified in IFA.
-
-
Treatment:
-
Prophylactic: Begin daily administration of this compound (e.g., via oral gavage) from day 0 or day 21.
-
Therapeutic: Begin daily administration of this compound upon the onset of clinical signs of arthritis (e.g., a clinical score of ≥2).
-
-
Assessment:
-
Monitor mice daily for the onset and severity of arthritis using a clinical scoring system (e.g., 0-4 scale for each paw).
-
Measure paw thickness regularly using calipers.
-
At the end of the study, collect blood for cytokine analysis (e.g., ELISA for IL-6, TNF-α).
-
Harvest paws for histopathological analysis to assess inflammation, pannus formation, and bone/cartilage destruction.
-
For pharmacodynamic assessment, tissue samples can be collected at specified time points after the final dose to measure the levels of phosphorylated STAT proteins (pSTAT) by Western blot or flow cytometry to confirm target engagement.
-
Conclusion
This compound is a valuable research tool for investigating the role of JAK1 in the pathophysiology of autoimmune diseases. Its selectivity for JAK1 allows for a more targeted approach to understanding the specific contributions of this kinase to inflammatory processes. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their preclinical studies, ultimately contributing to the development of novel therapies for autoimmune disorders.
References
- 1. Jak Inhibitors for Treatment of Autoimmune Diseases: Lessons from Systemic Sclerosis and Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy [frontiersin.org]
- 4. JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. JAK Inhibitors in Rheumatoid Arthritis: Immunomodulatory Properties and Clinical Efficacy | MDPI [mdpi.com]
- 10. The molecular details of cytokine signaling via the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. glpbio.com [glpbio.com]
Application Notes and Protocols: Detecting p-STAT Inhibition by Jak-IN-14 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation.[1] Dysregulation of this pathway is implicated in various diseases, including inflammatory conditions and cancers.[1][2] Small molecule inhibitors targeting JAK enzymes are therefore of significant therapeutic interest.[3] This document provides a detailed protocol for assessing the inhibitory activity of a novel JAK inhibitor, herein referred to as Jak-IN-14, by monitoring the phosphorylation status of STAT proteins using Western blotting. The protocol outlines cell culture and treatment, protein extraction, quantification, and immunodetection procedures.
Introduction to the JAK/STAT Signaling Pathway
The JAK/STAT signaling pathway transduces signals from extracellular cytokines and growth factors to the nucleus, culminating in the regulation of gene expression. The process is initiated when a ligand binds to its corresponding cell-surface receptor, leading to the activation of receptor-associated JAKs.[1][4] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[1] Subsequently, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and binding to specific DNA sequences to modulate gene transcription.[4]
JAK inhibitors are a class of drugs that interfere with this pathway by blocking the activity of one or more of the JAK family members (JAK1, JAK2, JAK3, and TYK2).[3] By inhibiting JAKs, these compounds prevent the phosphorylation and subsequent activation of STAT proteins, thereby downregulating the expression of pro-inflammatory and proliferative genes. Western blotting is a widely used technique to assess the efficacy of such inhibitors by measuring the levels of phosphorylated STAT (p-STAT) relative to total STAT.[5]
Signaling Pathway Diagram
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for Western blot analysis of p-STAT after this compound treatment.
Detailed Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
1. Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and grow to 70-80% confluency.
-
Starve the cells in serum-free media for 4-6 hours prior to treatment to reduce basal levels of STAT phosphorylation.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with varying concentrations of this compound for a predetermined time (e.g., 1-24 hours). Include a vehicle control (DMSO) and a positive control (cytokine stimulation, e.g., IL-6 or IFN-γ) to induce STAT phosphorylation.
2. Cell Lysis and Protein Extraction:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[6]
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
4. SDS-PAGE:
-
Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
-
Run the gel in 1x running buffer until the dye front reaches the bottom of the gel.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7] When detecting phosphorylated proteins, BSA is often recommended to reduce background.
-
Incubate the membrane with the primary antibody specific for the phosphorylated STAT protein of interest (e.g., anti-p-STAT3 Tyr705) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[7]
-
Wash the membrane three times for 5-10 minutes each with TBST.
7. Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imaging system or X-ray film.
8. Stripping and Re-probing (Optional):
-
To detect total STAT and a loading control (e.g., GAPDH or β-actin) on the same membrane, the membrane can be stripped of the primary and secondary antibodies.
-
Incubate the membrane in a stripping buffer, wash thoroughly, and then re-block before incubating with the next primary antibody.
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a table for clear comparison. The band intensities can be quantified using densitometry software. The levels of p-STAT should be normalized to the total STAT levels, and then to the loading control.
| Treatment Group | This compound Conc. (µM) | p-STAT / Total STAT Ratio (Normalized to Loading Control) | % Inhibition of p-STAT |
| Vehicle Control | 0 | 1.00 | 0% |
| Positive Control (Cytokine) | 0 | Value | N/A |
| This compound | Concentration 1 | Value | Value |
| This compound | Concentration 2 | Value | Value |
| This compound | Concentration 3 | Value | Value |
Note: The optimal concentrations for this compound and the choice of cytokine for stimulation will need to be determined empirically. The table above serves as a template for data presentation.
Reagents and Materials
| Reagent/Material | Recommended Source/Specification |
| Cell Culture Media and Serum | Standard laboratory suppliers |
| This compound | User-provided |
| Cytokine (e.g., IL-6, IFN-γ) | R&D Systems, PeproTech |
| RIPA Lysis Buffer | Cell Signaling Technology, Thermo Fisher Scientific |
| Protease Inhibitor Cocktail | Roche, Sigma-Aldrich |
| Phosphatase Inhibitor Cocktail | Roche, Sigma-Aldrich |
| BCA Protein Assay Kit | Thermo Fisher Scientific |
| Laemmli Sample Buffer | Bio-Rad Laboratories |
| SDS-PAGE Gels | Bio-Rad Laboratories (precast or hand-cast) |
| PVDF Membrane | Millipore, Bio-Rad Laboratories |
| Non-fat Dry Milk or BSA | Standard laboratory suppliers |
| TBST Buffer | Prepare in-house or purchase pre-made |
| Primary Antibodies (p-STAT, Total STAT, Loading Control) | Cell Signaling Technology, Abcam |
| HRP-conjugated Secondary Antibodies | Cell Signaling Technology, Jackson ImmunoResearch |
| ECL Substrate | Thermo Fisher Scientific, Bio-Rad Laboratories |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak p-STAT signal | Ineffective cytokine stimulation | Optimize cytokine concentration and stimulation time. |
| Insufficient protein loading | Increase the amount of protein loaded per well. | |
| Phosphatase activity | Ensure fresh phosphatase inhibitors are added to the lysis buffer. | |
| Inactive primary antibody | Use a new aliquot of the antibody or try a different supplier. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Primary antibody concentration too high | Optimize the primary antibody dilution. | |
| Insufficient washing | Increase the number and duration of washes. | |
| Non-specific bands | Primary antibody cross-reactivity | Use a more specific antibody; perform a BLAST search of the immunogen sequence. |
| Secondary antibody non-specific binding | Run a secondary antibody-only control. |
Conclusion
This application note provides a comprehensive protocol for evaluating the inhibitory effect of this compound on the JAK/STAT signaling pathway through the detection of phosphorylated STAT proteins by Western blotting. By following this detailed methodology and utilizing the provided templates for data presentation and visualization, researchers can effectively assess the potency and mechanism of action of novel JAK inhibitors. Careful optimization of experimental conditions, particularly inhibitor concentrations and treatment times, is crucial for obtaining reliable and reproducible results.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. JAK-STAT signaling in human disease: from genetic syndromes to clinical inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JAKs and STATs from a Clinical Perspective: Loss-of-Function Mutations, Gain-of-Function Mutations, and Their Multidimensional Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced efficacy of JAK1 inhibitor with mTORC1/C2 targeting in smoldering/chronic adult T cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with a JAK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of intracellular signaling pathways that transduce signals from a wide array of cytokines, interferons, and growth factors.[1] This signaling is essential for the development, proliferation, and function of immune cells.[2] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a primary route for this signal transduction.[1] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune and inflammatory diseases, making JAK inhibitors a significant area of therapeutic development.[2]
Flow cytometry is a powerful technique for the single-cell analysis of heterogeneous immune cell populations.[3][4] It allows for the simultaneous measurement of multiple parameters, including cell surface markers for immunophenotyping, intracellular cytokine production, proliferation, and the phosphorylation status of signaling proteins like STATs.[3][5] This makes it an invaluable tool for characterizing the in vitro and in vivo effects of JAK inhibitors on immune cells.
These application notes provide a comprehensive overview and detailed protocols for the analysis of immune cells treated with a representative JAK inhibitor. While specific quantitative data for "Jak-IN-14" is not available in the public domain, the following sections present representative data from other well-characterized JAK inhibitors to illustrate the expected experimental outcomes.
Mechanism of Action of JAK Inhibitors
JAK inhibitors function by competing with ATP for the binding site in the kinase domain of JAK proteins, thereby preventing the phosphorylation and activation of the JAKs themselves and their downstream targets, the STAT proteins.[6] Upon cytokine binding to its receptor, receptor-associated JAKs are brought into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the cytokine receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene transcription.[1] By inhibiting this cascade, JAK inhibitors can suppress the inflammatory and proliferative responses driven by these cytokines.
Diagram of the JAK-STAT Signaling Pathway and Inhibition
Caption: JAK-STAT signaling pathway and the inhibitory action of a JAK inhibitor.
Data Presentation: Representative Effects of JAK Inhibitors on Immune Cells
The following tables summarize quantitative data from studies on various JAK inhibitors, illustrating their typical effects on immune cell functions. This data is provided as a reference for the expected outcomes when analyzing a novel JAK inhibitor like this compound.
Table 1: Inhibition of STAT Phosphorylation by Representative JAK Inhibitors
| Cell Type | Cytokine Stimulant | Downstream STAT | JAK Inhibitor | IC50 (nM) | Percent Inhibition (%) at a given concentration | Reference |
| CD4+ T Cells | IL-6 | pSTAT3 | Tofacitinib | 28 | 85% at 100 nM | [5] |
| CD4+ T Cells | IFN-α | pSTAT1 | Baricitinib | 12 | 90% at 100 nM | [5] |
| Monocytes | GM-CSF | pSTAT5 | Ruxolitinib | 281 | 75% at 1 µM | [7] |
| B Cells | IL-21 | pSTAT3 | Tofacitinib | 45 | 80% at 100 nM | [5] |
| NK Cells | IL-15 | pSTAT5 | Filgotinib | 145 | 70% at 1 µM | [8] |
Table 2: Effect of Representative JAK Inhibitors on T Cell Proliferation and Cytokine Production
| Assay | Immune Cell Type | Stimulation | JAK Inhibitor | Concentration | Observed Effect | Reference |
| Proliferation (Ki-67) | CD8+ T Cells | Anti-CD3/CD28 | JAK1/JAK2 Inhibitor | 1 µM | ~50% reduction in proliferating cells | [3] |
| Proliferation (CFSE) | CD4+ T Cells | PHA | Tofacitinib | 100 nM | Significant decrease in cell division | [4] |
| IFN-γ Production | CD4+ T Cells | T-cell bispecific Ab | Ruxolitinib | 100 nM | ~60% reduction in IFN-γ secretion | [4] |
| IL-6 Production | Monocytes | LPS | Baricitinib | 1 µM | ~70% reduction in IL-6 secretion | [9] |
| TNF-α Production | Macrophages | T-cell contact | Tofacitinib | 1 µM | Significant decrease in TNF-α production | [9] |
Experimental Protocols
The following are detailed protocols for the flow cytometric analysis of immune cells treated with a JAK inhibitor.
Experimental Workflow Diagram
Caption: General experimental workflow for flow cytometry analysis.
Protocol 1: Analysis of STAT Phosphorylation
This protocol is designed to measure the inhibition of cytokine-induced STAT phosphorylation in various immune cell subsets within peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)
-
JAK inhibitor (e.g., this compound) dissolved in DMSO
-
DMSO (Vehicle control)
-
Recombinant human cytokines (e.g., IL-6, IFN-α, IL-2)
-
FACS Buffer (PBS with 2% FBS and 0.05% Sodium Azide)
-
Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)
-
Fluorochrome-conjugated antibodies:
-
Anti-CD3, Anti-CD4, Anti-CD8, Anti-CD19 (for cell surface staining)
-
Anti-phospho-STAT1 (pY701), Anti-phospho-STAT3 (pY705), Anti-phospho-STAT5 (pY694) (for intracellular staining)
-
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in RPMI 1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Treatment:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the JAK inhibitor at various concentrations (e.g., 1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Cytokine Stimulation:
-
Add the appropriate cytokine to the cell suspension (e.g., 100 ng/mL of IL-6 to assess pSTAT3, or 100 ng/mL of IFN-α to assess pSTAT1).
-
Leave one tube unstimulated as a negative control.
-
Incubate for 15-30 minutes at 37°C.
-
-
Staining:
-
Immediately after stimulation, fix the cells by adding 100 µL of Fixation Buffer and incubate for 15 minutes at room temperature.
-
Wash the cells twice with FACS buffer.
-
Permeabilize the cells by resuspending in 100 µL of Permeabilization Buffer and incubate for 30 minutes at 4°C.
-
Add the cocktail of fluorochrome-conjugated antibodies (both surface and intracellular markers) and incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in 300 µL of FACS buffer and acquire the samples on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter, then identify T cells (CD3+), B cells (CD19+), and monocytes. Further gate on CD4+ and CD8+ T cell subsets.
-
Analyze the Median Fluorescence Intensity (MFI) of the phospho-STAT antibody in each cell population.
-
Calculate the percent inhibition of STAT phosphorylation for each inhibitor concentration compared to the cytokine-stimulated, vehicle-treated control.
-
Protocol 2: T Cell Proliferation Assay
This protocol uses a cell proliferation dye to assess the effect of a JAK inhibitor on T cell proliferation following stimulation.
Materials:
-
Human PBMCs
-
Cell Proliferation Dye (e.g., CFSE or CellTrace™ Violet)
-
RPMI 1640 with 10% FBS
-
JAK inhibitor (e.g., this compound) dissolved in DMSO
-
DMSO (Vehicle control)
-
T cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies, or Phytohemagglutinin (PHA))
-
FACS Buffer
-
Fluorochrome-conjugated antibodies (e.g., Anti-CD4, Anti-CD8)
-
Flow cytometer
Procedure:
-
Cell Labeling:
-
Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add the cell proliferation dye at the recommended concentration and incubate for 10-20 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of cold RPMI 1640 with 10% FBS and incubate on ice for 5 minutes.
-
Wash the cells three times with complete medium.
-
-
Cell Culture and Treatment:
-
Resuspend the labeled cells in complete medium and plate in a 96-well plate at 2 x 10^5 cells/well.
-
Add the JAK inhibitor at various concentrations or DMSO as a vehicle control.
-
Add the T cell activation stimulus (e.g., plate-bound anti-CD3 at 1 µg/mL and soluble anti-CD28 at 1 µg/mL).
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Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Staining and Analysis:
-
Harvest the cells and wash with FACS buffer.
-
Stain with fluorochrome-conjugated antibodies for cell surface markers (e.g., CD4, CD8) for 30 minutes at 4°C.
-
Wash the cells and resuspend in FACS buffer for flow cytometry analysis.
-
Gate on CD4+ and CD8+ T cell populations.
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Analyze the histogram of the cell proliferation dye. Each peak of decreasing fluorescence intensity represents a cell division.
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Calculate the proliferation index, division index, and percentage of divided cells using appropriate software (e.g., FlowJo).
-
Conclusion
The analysis of immune cells treated with JAK inhibitors by flow cytometry provides crucial insights into their mechanism of action and therapeutic potential. The protocols outlined in these application notes offer a robust framework for assessing the impact of compounds like this compound on key immune cell functions, including intracellular signaling and proliferation. While specific data for this compound is not currently available, the representative data from other JAK inhibitors demonstrate the expected dose-dependent inhibition of STAT phosphorylation and suppression of T cell proliferation. These methods are essential for the preclinical evaluation and clinical monitoring of novel JAK inhibitors in the context of autoimmune and inflammatory diseases.
References
- 1. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JAK and mTOR inhibitors prevent cytokine release while retaining T cell bispecific antibody in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The JAK inhibitor AZD1480 regulates proliferation and immunity in Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAK Inhibition Differentially Affects NK Cell and ILC1 Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Synergistic Effects of JAK Inhibitors in Combination Therapies
Disclaimer: No specific preclinical or clinical data was found for the synergistic effects of Jak-IN-14 in combination with other inhibitors. The following application notes and protocols are based on studies conducted with other well-characterized JAK inhibitors, such as Ruxolitinib and Tofacitinib. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals to design and execute experiments to evaluate the synergistic potential of this compound or other JAK inhibitors in combination with inhibitors of other signaling pathways.
Introduction
The Janus kinase (JAK) signaling pathway is a critical regulator of cytokine-mediated immune responses and cell growth. Dysregulation of the JAK/STAT pathway is implicated in various malignancies and inflammatory diseases, making JAK inhibitors a promising class of targeted therapies. However, monotherapy with JAK inhibitors can be limited by acquired resistance or incomplete responses. A promising strategy to enhance therapeutic efficacy and overcome resistance is the combination of JAK inhibitors with agents targeting other key survival pathways. This application note explores the rationale and methodologies for investigating the synergistic effects of JAK inhibitors, with a focus on combinations with BCL2, PI3K/mTOR, and MEK inhibitors.
Preclinical studies have demonstrated that combining JAK inhibitors with other targeted therapies can lead to synergistic anti-tumor activity in various cancer models. For instance, the combination of JAK and BCL2 inhibitors has shown potentiation of cytotoxicity in cutaneous T-cell lymphoma (CTCL)[1][2]. Similarly, synergistic effects have been observed when combining JAK inhibitors with PI3K/mTOR inhibitors in myeloproliferative neoplasms (MPNs) and Philadelphia chromosome-like acute lymphoblastic leukemia (Ph-like ALL)[3][4][5]. Furthermore, the combination of JAK and MEK inhibitors has shown promise in overcoming resistance in BRAF-mutant melanoma and myeloproliferative neoplasms[6][7][8][9].
These synergistic interactions are often rooted in the crosstalk between the JAK/STAT pathway and other critical signaling cascades. By simultaneously blocking multiple survival and proliferation pathways, combination therapies can induce a more profound and durable anti-cancer response.
Data Presentation: Summary of Synergistic Effects
The following tables summarize representative quantitative data from studies investigating the synergistic effects of JAK inhibitors in combination with other targeted agents. These tables are intended to provide a framework for presenting similar data for this compound.
Table 1: Synergistic Effects of JAK Inhibitors in Combination with BCL2 Inhibitors
| Cell Line/Model | JAK Inhibitor | BCL2 Inhibitor | Combination Index (CI) Value | Key Findings | Reference |
| CTCL Patient Isolates | Ruxolitinib | Venetoclax | < 1 (Synergism) | Strongest potentiation of cytotoxicity among combinations tested. | [1][2] |
| AML Patient Cells | Ruxolitinib | Venetoclax | ZIP score > 0 (Synergy) | Overcame stroma-induced resistance to BCL2 inhibition. | [10][11] |
| JAK2V617F-harboring AML cell lines | JAKi-I | ABT-263 | Synergistic (Bliss additivity) | Enhanced antiproliferative activity. | [12] |
Table 2: Synergistic Effects of JAK Inhibitors in Combination with PI3K/mTOR Inhibitors
| Cell Line/Model | JAK Inhibitor | PI3K/mTOR Inhibitor | Combination Index (CI) Value | Key Findings | Reference |
| Myeloproliferative Neoplasm Cell Lines | Ruxolitinib, TG101348 | ZSTK474, GDC0941, BEZ235 | < 0.5 (Strong Synergism) | Specific for JAK2 signaling. | [3] |
| Ph-like ALL Xenograft Models | Ruxolitinib | Gedatolisib (dual PI3K/mTOR) | Superior efficacy to monotherapy | More effective inhibition of ALL proliferation and enhanced survival. | [5] |
| Myeloproliferative Neoplasm Cells | JAK2-TKI | BEZ235 (dual PI3K/mTOR) | Synergistic | Induced lethal activity against cultured and primary MPN cells. | [4] |
Table 3: Synergistic Effects of JAK Inhibitors in Combination with MEK Inhibitors
| Cell Line/Model | JAK Inhibitor | MEK Inhibitor | Combination Index (CI) Value | Key Findings | Reference |
| BRAF-mutant Melanoma | JAK/JAK1 inhibitor | Dabrafenib (BRAF), Trametinib (MEK) | Synergistic | Overcame resistance to BRAF and MEK inhibitors. | [6] |
| Myeloproliferative Neoplasm Mouse Model | JAK2 inhibitor | MEK inhibitor | Synergistic | Abrogated murine myeloproliferative neoplasm. | [8] |
| Colon Cancer Cells (HCT116) | AG490 (JAK2/STAT3) | AZD6244 (MEK) | Synergistic | Increased efficacy in vitro and in vivo. | [9] |
Signaling Pathways and Experimental Workflow Diagrams
Caption: Key signaling pathways targeted by this compound and combination inhibitors.
References
- 1. JAK inhibition synergistically potentiates BCL2, BET, HDAC, and proteasome inhibition in advanced CTCL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK inhibition synergistically potentiates BCL2, BET, HDAC, and proteasome inhibition in advanced CTCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. Potent efficacy of combined PI3K/mTOR and JAK or ABL inhibition in murine xenograft models of Ph-like acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20180214449A1 - Cancer therapy using jak inhibitor in combination with mapk inhibitors - Google Patents [patents.google.com]
- 7. Pairing JAK with MEK for improved therapeutic efficiency in myeloproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined MEK and JAK inhibition abrogates murine myeloproliferative neoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination of MEK Inhibitor and the JAK2-STAT3 Pathway Inhibition for the Therapy of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JAK1/2 and BCL2 inhibitors synergize to counteract bone marrow stromal cell-induced protection of AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Off-Target Effects of Jak-IN-14
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the Janus kinase (JAK) inhibitor, Jak-IN-14, in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines, interferons, and growth factors involved in immunity, inflammation, and hematopoiesis.[1][2][3] By binding to the ATP-binding site of JAKs, this compound prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby inhibiting the transcription of downstream target genes.[1][4]
Q2: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
Off-target effects refer to the unintended interactions of a drug with proteins other than its intended target.[5] For kinase inhibitors, which target the highly conserved ATP-binding pocket, off-target binding to other kinases is a common concern.[1][2] These unintended interactions can lead to a variety of experimental complications, including unexpected phenotypes, toxicity, or a misinterpretation of the inhibitor's specific role in a biological process.[5] Understanding the selectivity profile of an inhibitor is crucial for accurate data interpretation.[6]
Q3: My cells are showing unexpected toxicity or a phenotype that is inconsistent with JAK inhibition after treatment with this compound. What could be the cause?
Unexpected cellular responses can arise from several factors. One primary reason could be off-target kinase inhibition. This compound may be affecting other signaling pathways crucial for cell survival or function. It is also possible that the observed phenotype is a result of inhibiting a specific JAK isoform that has an uncharacterized role in your experimental model. Finally, the concentration of this compound being used might be too high, leading to broader off-target effects and general cytotoxicity.
Q4: How can I confirm that this compound is engaging its intended JAK target in my cells?
Target engagement can be confirmed using several methods. A Western blot analysis to assess the phosphorylation status of STAT proteins (e.g., pSTAT3, pSTAT5) downstream of JAK activation is a standard approach. A reduction in STAT phosphorylation upon cytokine stimulation in the presence of this compound indicates on-target activity. Another powerful technique is the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of a protein upon ligand binding, providing direct evidence of target engagement within the cellular environment.
Troubleshooting Guide
Problem 1: Inconsistent or No Inhibition of JAK/STAT Signaling
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Incorrect Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit JAK kinases in your specific cell type or experimental conditions. | Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50). | Protocol: See Experimental Protocol 1: Dose-Response Assessment of STAT Phosphorylation by Western Blot. |
| Cellular Permeability Issues: this compound may not be efficiently entering the cells. | Increase incubation time or use a different vehicle for solubilization. | Vary incubation times (e.g., 1, 4, 12, 24 hours) and assess STAT phosphorylation. Ensure the inhibitor is fully dissolved in a compatible solvent like DMSO. |
| Rapid Inhibitor Metabolism: The cells may be metabolizing this compound, reducing its effective concentration over time. | Perform a time-course experiment to assess the duration of inhibition. | Treat cells with this compound and assess STAT phosphorylation at various time points after a single dose. |
Problem 2: Observed Phenotype is Unrelated to Known JAK/STAT Functions
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Off-Target Kinase Inhibition: this compound is likely inhibiting other kinases that are responsible for the observed phenotype. | Identify potential off-target kinases through kinome profiling. Validate off-target engagement in your cellular model. | Protocol: See Experimental Protocol 2: Kinome-Wide Selectivity Profiling and Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA) for Off-Target Validation. |
| Activation of Compensatory Pathways: Inhibition of the JAK/STAT pathway may lead to the upregulation of alternative signaling pathways. | Use pathway analysis tools (e.g., proteomics, transcriptomics) to identify activated pathways. | Perform RNA-sequencing or proteomic analysis on cells treated with this compound to identify differentially expressed genes or proteins. |
| Use of a Structurally Unrelated Inhibitor: Confirm the phenotype with a different, structurally distinct JAK inhibitor. | Treat cells with another well-characterized JAK inhibitor that has a different chemical scaffold. | Repeat key experiments with a commercially available JAK inhibitor with a known selectivity profile. |
Quantitative Data Summary
A comprehensive understanding of an inhibitor's potency and selectivity is critical. The following tables provide a template for summarizing the key quantitative data for this compound. Researchers should aim to generate this data for their specific experimental system.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) |
| JAK1 | [Insert experimental value] |
| JAK2 | [Insert experimental value] |
| JAK3 | [Insert experimental value] |
| TYK2 | [Insert experimental value] |
| Off-Target Kinase 1 | [Insert experimental value] |
| Off-Target Kinase 2 | [Insert experimental value] |
| ... | ... |
| IC50 values should be determined through in vitro kinase assays. |
Table 2: Cellular Potency of this compound
| Cell Line | Cytokine Stimulant | Downstream Readout | EC50 (nM) |
| [e.g., HeLa] | [e.g., IL-6] | pSTAT3 | [Insert experimental value] |
| [e.g., TF-1] | [e.g., EPO] | pSTAT5 | [Insert experimental value] |
| [Insert your cell line] | [Insert stimulant] | [Insert readout] | [Insert experimental value] |
| EC50 values represent the concentration of this compound that causes a half-maximal response in a cell-based assay. |
Key Experimental Protocols
Experimental Protocol 1: Dose-Response Assessment of STAT Phosphorylation by Western Blot
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a low-serum or serum-free medium for 4-6 hours to reduce basal signaling.
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Inhibitor Treatment: Prepare a serial dilution of this compound in serum-free medium. Pre-treat the cells with the different concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-6, IFN-γ) at a pre-determined optimal concentration for 15-30 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated STAT (e.g., pSTAT3) and total STAT overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated STAT signal to the total STAT and loading control signals. Plot the normalized signal against the log of the this compound concentration to determine the IC50 value.
Experimental Protocol 2: Kinome-Wide Selectivity Profiling
To obtain a broad understanding of this compound's selectivity, a kinome-wide profiling service is recommended. Companies such as Eurofins Discovery (KINOMEscan™) or Reaction Biology Corporation offer services where the inhibitor is screened against a large panel of recombinant kinases.[7]
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Compound Submission: Provide a sufficient quantity of this compound at a specified concentration and purity to the service provider.
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Assay Performance: The service provider will perform competitive binding assays to determine the dissociation constant (Kd) or percentage of inhibition of this compound against a panel of several hundred kinases.
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Data Analysis: The results are typically provided as a list of kinases with their corresponding Kd values or inhibition percentages. This data can be visualized using a TREEspot™ diagram to illustrate the selectivity profile across the human kinome.
Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA) for Off-Target Validation
CETSA is a powerful method to validate the engagement of a drug with its target in a cellular context.
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Cell Culture and Treatment: Culture your cells of interest to approximately 80% confluency. Treat the cells with this compound or a vehicle control for a specified time.
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Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
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Cell Lysis: Lyse the cells by freeze-thawing.
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Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the levels of the potential off-target kinase in the soluble fraction by Western blotting, as described in Protocol 1.
-
-
Data Analysis: A shift in the melting curve of the protein to a higher temperature in the presence of this compound indicates that the inhibitor is binding to and stabilizing the protein, confirming cellular engagement.
Visualizations
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting off-target effects of this compound.
References
- 1. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for controlling CRISPR/Cas9 off-target effects and biological variations in mammalian genome editing experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Technical Support Center: Optimizing Jak-IN-14 Incubation Time for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Jak-IN-14, a potent and selective JAK1 inhibitor.
Understanding this compound
This compound is a selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the JAK-STAT signaling pathway. This pathway is crucial for transmitting signals from various cytokines and growth factors, thereby regulating cellular processes like proliferation, differentiation, and immune responses. By selectively targeting JAK1, this compound offers a more focused approach to modulating these pathways compared to pan-JAK inhibitors. While specific experimental data for this compound is emerging, this guide leverages established principles and data from other well-characterized JAK1 inhibitors to provide robust recommendations for its use.
Troubleshooting Guide
Issue 1: Suboptimal Inhibition of STAT Phosphorylation
-
Potential Cause: Incubation time is too short for this compound to achieve maximal intracellular concentration and target engagement.
-
Solution:
-
Time-Course Experiment: Perform a time-course experiment, treating cells with a fixed concentration of this compound (e.g., 1 µM) for various durations (e.g., 30 minutes, 1, 2, 4, 8, and 24 hours).
-
Western Blot Analysis: Analyze the phosphorylation status of STAT3 (p-STAT3) at each time point by Western blot. Use an antibody specific to the phosphorylated form of STAT3.
-
Identify Optimal Time: The optimal incubation time corresponds to the earliest time point at which maximum inhibition of p-STAT3 is observed.
-
Issue 2: High Cell Viability Despite this compound Treatment in Proliferation Assays
-
Potential Cause 1: The concentration of this compound is insufficient to inhibit cell proliferation effectively.
-
Solution 1:
-
Dose-Response Curve: Generate a dose-response curve by treating cells with a range of this compound concentrations (e.g., 0.01 µM to 10 µM) for a fixed incubation time (e.g., 72 hours).
-
Cell Viability Assay: Measure cell viability using a standard method like the MTT or CellTiter-Glo® assay.
-
Determine IC50: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that inhibits cell proliferation by 50%. This will inform the optimal concentration range for your experiments.
-
-
Potential Cause 2: The incubation time is not long enough to observe a significant effect on cell proliferation.
-
Solution 2:
-
Extended Incubation: Conduct proliferation assays with longer incubation times (e.g., 48, 72, and 96 hours) using a concentration at or above the determined IC50.
-
Monitor Proliferation: Observe the effect on cell proliferation at each time point to determine the necessary duration for a robust response.
-
Issue 3: Inconsistent Results Across Experiments
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Potential Cause: Variability in experimental conditions such as cell passage number, serum concentration in the media, or inconsistent inhibitor preparation.
-
Solution:
-
Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure the serum concentration in the culture medium is kept constant across experiments, as serum components can sometimes interfere with inhibitor activity.
-
Fresh Inhibitor Stocks: Prepare fresh stock solutions of this compound in DMSO and aliquot them for single use to avoid repeated freeze-thaw cycles.
-
Consistent Protocols: Adhere strictly to standardized protocols for cell seeding density, treatment, and assay procedures.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound?
A1: Based on its reported potent activity (IC50 <5 µM), a starting concentration in the range of 100 nM to 1 µM is recommended for initial cell-based assays.[1][2][3] Optimization will be necessary for your specific cell line and experimental endpoint.
Q2: How long should I pre-incubate my cells with this compound before adding a cytokine stimulus?
A2: A pre-incubation time of 1 to 2 hours is generally sufficient for small molecule inhibitors to penetrate the cell membrane and engage with their intracellular target. However, for optimal results, it is best to determine this empirically with a time-course experiment as described in the troubleshooting guide.
Q3: Does serum concentration in the culture media affect this compound activity?
A3: Yes, high serum concentrations can sometimes reduce the apparent potency of kinase inhibitors due to protein binding. It is recommended to perform initial characterization assays in media with reduced serum (e.g., 0.5-2%) or serum-free media if your cell line can tolerate it for the duration of the experiment.
Q4: Can this compound be used in combination with other inhibitors?
A4: Yes, this compound can be used in combination with other signaling pathway inhibitors to investigate synergistic or additive effects. For example, co-treatment with inhibitors of the PI3K/mTOR pathway may be relevant in certain cancer models.[4] When combining inhibitors, it is crucial to perform dose-matrix experiments to assess for synergy, additivity, or antagonism.
Quantitative Data Summary
As specific IC50 values for this compound in various cell lines are not widely published, the following table provides representative data for other selective JAK1 inhibitors to guide experimental design.
| Inhibitor | Cell Line | Assay Type | Incubation Time | IC50 | Reference |
| This compound | (Biochemical Assay) | Kinase Activity | N/A | <5 µM | [1][2][3] |
| Ruxolitinib | HEL (Erythroleukemia) | Cell Viability | 72 hours | 325 nM | [5] |
| Ruxolitinib | UKE-1 (Megakaryoblastic Leukemia) | Cell Viability | 72 hours | 73 nM | [5] |
| Ruxolitinib | SET-2 (Megakaryoblastic Leukemia) | Cell Viability | 72 hours | 55 nM | [5] |
| Tofacitinib | BJ-CRL-1474 (Skin Fibroblast) | Cytotoxicity | 72 hours | >100 nM | [6] |
| Tofacitinib | BRL3A (Liver Fibroblast) | Cytotoxicity | 72 hours | >100 nM | [6] |
| Upadacitinib | (Biochemical Assay) | JAK1 Kinase Activity | N/A | 43 nM | [7] |
Experimental Protocol: Optimizing this compound Incubation Time by Western Blot
This protocol details a method to determine the optimal incubation time for this compound to inhibit cytokine-induced STAT3 phosphorylation.
Materials:
-
This compound (dissolved in DMSO)
-
Cell line responsive to a JAK1-activating cytokine (e.g., IL-6)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Recombinant human IL-6
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Rabbit anti-STAT3, Rabbit anti-GAPDH
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Serum Starvation: The next day, replace the complete medium with serum-free medium and incubate for 4-6 hours.
-
This compound Incubation: Treat the cells with 1 µM this compound for the following time points: 0 min (DMSO control), 30 min, 1 hr, 2 hr, 4 hr, and 8 hr.
-
Cytokine Stimulation: After the respective incubation times, stimulate the cells with 20 ng/mL of recombinant human IL-6 for 30 minutes. Include an unstimulated control well (DMSO only, no IL-6).
-
Cell Lysis: Wash the cells twice with ice-cold PBS and then add 100 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
The next day, wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total STAT3 and GAPDH.
-
Data Analysis: Quantify the band intensities for p-STAT3, total STAT3, and GAPDH. The optimal incubation time is the shortest time that results in the maximum reduction of the p-STAT3/total STAT3 ratio.
Visualizations
Caption: JAK-STAT signaling pathway with this compound inhibition.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Effects of Tofacitinib-Mediated Janus Kinase/Signal Transducers and Activators of the Transcription Signal Pathway Inhibition on Collagen Biosynthesis in Hepatic and Skin Fibroblast Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Jak-IN-14 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility and stability challenges encountered when working with the selective JAK1 inhibitor, Jak-IN-14.
I. Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to the solubility and stability of this compound in experimental settings.
Issue 1: Precipitation of this compound in Aqueous Buffers (e.g., PBS, Cell Culture Media)
Precipitation of this compound upon dilution of a DMSO stock solution into aqueous buffers is a common challenge. This is often due to the compound's low aqueous solubility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Inconsistent or Decreasing Potency of this compound in Assays
This may indicate degradation of the compound in stock solutions or under assay conditions.
Troubleshooting Steps:
-
Review Storage Conditions: Ensure this compound stock solutions are stored correctly. Long-term storage should be at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Protect from light.
-
Prepare Fresh Stock Solutions: If degradation is suspected, prepare a fresh stock solution from solid this compound and compare its performance to the old stock.
-
Assess Stability in Assay Buffer: Incubate this compound in your assay buffer for the duration of the experiment. Analyze the sample at different time points using HPLC to check for degradation.
-
Evaluate Photostability: If assays are performed under ambient light, assess the photostability of this compound by exposing a solution to light for a defined period and analyzing for degradation.
II. Frequently Asked Questions (FAQs)
Solubility
-
Q1: What is the recommended solvent for preparing this compound stock solutions?
-
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound.
-
-
Q2: What is the approximate solubility of this compound in common solvents?
-
A2: While specific quantitative data for this compound is not widely published, pyrimidine-based kinase inhibitors typically exhibit the following solubility characteristics. Note: This data is illustrative and should be confirmed experimentally for your specific batch of this compound.
-
| Solvent | Estimated Solubility Range |
| DMSO | > 10 mg/mL |
| Ethanol | 1 - 5 mg/mL |
| Water | < 0.1 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
-
Q3: My this compound precipitates when I dilute my DMSO stock in cell culture medium. What can I do?
-
A3: This is a common issue. Here are some strategies:
-
Increase the stock concentration: This allows you to add a smaller volume of the DMSO stock to your aqueous medium, keeping the final DMSO concentration low (ideally ≤ 0.1%).[1]
-
Warm the aqueous medium: Gently warming your cell culture medium to 37°C before adding the this compound stock can sometimes help maintain solubility.
-
Use a solubilizing agent: In some cases, non-ionic surfactants or cyclodextrins can be used to improve aqueous solubility, but their compatibility with your specific cell line and assay must be validated.
-
Sonication: Brief sonication of the final diluted solution can sometimes help to redissolve fine precipitates.
-
-
Stability
-
Q4: How should I store this compound?
-
A4:
-
Solid Form: Store at -20°C, protected from light and moisture.
-
DMSO Stock Solutions: Aliquot into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Protect from light.
-
-
-
Q5: How stable is this compound in aqueous solutions?
-
A5: The stability of this compound in aqueous solutions is dependent on pH and temperature. Generally, kinase inhibitors are more susceptible to degradation at extreme pH values and elevated temperatures. It is recommended to prepare fresh dilutions in aqueous buffers for each experiment.
-
-
Q6: What are the likely degradation pathways for this compound?
-
A6: While specific degradation pathways for this compound have not been detailed in public literature, pyrimidine-based molecules can be susceptible to hydrolysis and oxidation.[2] Forced degradation studies on other JAK inhibitors have shown susceptibility to acidic and basic hydrolysis, as well as oxidation.[2]
-
III. Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)
This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer.
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution with DMSO.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Incubation: Seal the plate and shake at room temperature for 1-2 hours.
-
Analysis:
-
Nephelometry: Measure the turbidity of each well using a nephelometer. An increase in turbidity indicates precipitation.
-
HPLC-UV: Alternatively, filter the contents of each well through a filter plate and analyze the filtrate by HPLC-UV to determine the concentration of soluble compound.
-
-
Data Interpretation: The kinetic solubility is the highest concentration of the compound that does not cause a significant increase in turbidity or that remains in solution after filtration.
Workflow for Kinetic Solubility Assay:
Caption: Workflow for the kinetic solubility assay.
Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions, as recommended by ICH guidelines.[3][4][5]
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents for each stress condition.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24-48 hours.
-
Thermal Degradation: Store solid compound and solution at 60°C for 7 days.
-
Photostability: Expose solid compound and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6] A control sample should be protected from light.
-
-
Time Points: Collect samples at initial (t=0) and various subsequent time points (e.g., 2, 4, 8, 24, 48 hours for hydrolysis and oxidation; daily for thermal and photostability).
-
Sample Analysis:
-
Neutralize acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC-UV method to quantify the remaining parent compound and detect any degradation products.
-
Mass spectrometry (LC-MS) can be used to identify the mass of degradation products.
-
-
Data Analysis: Calculate the percentage of degradation for this compound under each condition.
| Stress Condition | Typical Observation for Pyrimidine-based Inhibitors |
| 0.1 M HCl, 60°C | Potential for hydrolysis of amide or ether linkages. |
| 0.1 M NaOH, 60°C | Potential for hydrolysis of amide or ester groups. |
| 3% H₂O₂, RT | Potential for oxidation of electron-rich moieties. |
| 60°C (Solid & Solution) | Potential for thermal decomposition. |
| Photostability | Potential for photodegradation, depending on chromophores. |
IV. JAK-STAT Signaling Pathway
This compound is a selective inhibitor of Janus Kinase 1 (JAK1). The diagram below illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by this compound.
Caption: JAK-STAT signaling pathway and inhibition by this compound.
References
Strategies to minimize Jak-IN-14 cytotoxicity in primary cells
Welcome to the technical support center for Jak-IN-14. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound while minimizing potential cytotoxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Janus kinase 1 (JAK1).[1][][3] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the JAK1 enzyme and preventing the phosphorylation of downstream signaling molecules, primarily Signal Transducers and Activators of Transcription (STATs). This blockade of the JAK/STAT signaling pathway is crucial in modulating immune and inflammatory responses. This compound exhibits greater selectivity for JAK1 over other JAK family members, being 8-fold more selective for JAK1 than for JAK2 and JAK3.[1][][3]
Q2: What are the common causes of this compound-induced cytotoxicity in primary cells?
Cytotoxicity in primary cells when using small molecule inhibitors like this compound can arise from several factors:
-
On-target toxicity: Prolonged or high-level inhibition of the primary target (JAK1) can disrupt essential cellular processes, leading to cell death.
-
Off-target effects: The inhibitor may bind to and inhibit other kinases or cellular proteins, leading to unintended and toxic consequences.[4] The complete off-target profile for this compound is not publicly available, necessitating careful experimental validation.
-
High concentrations: Using concentrations of this compound that are significantly above the effective IC50 for the target cells can lead to broad-spectrum toxicity.
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at certain concentrations.
-
Suboptimal cell culture conditions: Primary cells are sensitive to their environment. Factors like media composition, serum levels, and cell density can exacerbate the cytotoxic effects of a drug.[5]
Troubleshooting Guide
This guide provides a structured approach to troubleshoot and minimize cytotoxicity when using this compound in your primary cell experiments.
Issue 1: High levels of cell death observed after this compound treatment.
Possible Cause & Solution
| Possible Cause | Recommended Action |
| This compound concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a broad range of concentrations around the reported IC50 (<5 µM) and assess both target inhibition (e.g., pSTAT levels) and cell viability.[1][][3] |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls. |
| Off-target effects. | If cytotoxicity persists at concentrations that effectively inhibit JAK1, consider the possibility of off-target effects. Unfortunately, a detailed public off-target profile for this compound is not available. You may need to perform kinome-wide profiling to identify potential off-target kinases. |
| Suboptimal cell culture conditions. | Optimize your primary cell culture conditions. Ensure the use of appropriate media, growth factors, and supplements. Primary cells can be highly sensitive to environmental stressors. |
| Instability of this compound in culture medium. | The stability of this compound in cell culture medium over extended periods has not been extensively documented. For long-term experiments, consider replenishing the medium with fresh inhibitor at regular intervals. |
Issue 2: Inconsistent results or lack of this compound efficacy.
Possible Cause & Solution
| Possible Cause | Recommended Action |
| Incorrect inhibitor preparation or storage. | This compound is soluble in DMSO.[1][] Prepare a concentrated stock solution in high-quality, anhydrous DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[1] |
| Cell permeability issues. | While many small molecule inhibitors are cell-permeable, this can vary between cell types. If you suspect poor permeability, you may need to perform cellular uptake assays or use a higher concentration, while carefully monitoring for cytotoxicity. |
| Rapid metabolism of the inhibitor by cells. | Primary cells can have active metabolic pathways that degrade small molecules. If you suspect this is an issue, you can perform time-course experiments to assess the duration of target inhibition. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Curve)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) for cell viability and the effective concentration for target inhibition.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CCK-8, or a luminescence-based ATP assay)
-
Plate reader
-
Reagents for Western blotting (if assessing target inhibition)
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Inhibitor Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. Start with a high concentration (e.g., 100 µM) and dilute down to the low nanomolar range. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
-
Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared 2X this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment:
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
For Target Inhibition (pSTAT analysis):
-
Perform a similar experiment in larger format plates (e.g., 6-well plates).
-
After the treatment period, lyse the cells and perform Western blotting to detect the levels of phosphorylated STAT (pSTAT) and total STAT.
-
Determine the concentration of this compound that effectively reduces pSTAT levels without significantly impacting cell viability.
Protocol 2: Assessing Apoptosis using a Caspase-3/7 Assay
This protocol helps to determine if the observed cytotoxicity is due to apoptosis.
Materials:
-
Primary cells
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well white-walled plates (for luminescence assays)
-
Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1, using a white-walled 96-well plate. Include a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate for the desired treatment duration.
-
Caspase Assay:
-
Allow the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.
-
Add 100 µL of the reagent to each well.
-
Gently mix the contents on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: An increase in luminescence compared to the vehicle control indicates the activation of caspase-3/7 and apoptosis.
Visualizations
Signaling Pathway
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for determining the optimal concentration of this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting this compound cytotoxicity.
References
Technical Support Center: Overcoming Resistance to Jak-IN-X in Long-Term Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Jak-IN-X, a potent and selective ATP-competitive JAK2 inhibitor, during long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Jak-IN-X?
Jak-IN-X is a small molecule inhibitor that competitively binds to the ATP-binding pocket of the Janus kinase 2 (JAK2) enzyme.[1][2] This prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5, which are crucial for cytokine signaling pathways that regulate cell proliferation, differentiation, and survival.[3][4][5][6]
Q2: What are the common signs of developing resistance to Jak-IN-X in my cell culture?
The primary indicator of resistance is a decreased sensitivity to Jak-IN-X, which can be observed as:
-
An increase in the half-maximal inhibitory concentration (IC50) value in cell viability assays.
-
A reduced ability of Jak-IN-X to inhibit the phosphorylation of JAK2 and its downstream targets (e.g., STAT3, STAT5) at previously effective concentrations.
-
Resumption of cell proliferation or survival in the presence of Jak-IN-X concentrations that were previously cytotoxic or cytostatic.
Q3: What are the known mechanisms of resistance to JAK inhibitors like Jak-IN-X?
Resistance to JAK inhibitors can arise through several mechanisms:
-
On-target mutations: Acquisition of point mutations in the JAK2 kinase domain can alter the drug-binding site, reducing the affinity of Jak-IN-X.[7][8][9]
-
Reactivation of the JAK-STAT pathway: Cells can develop mechanisms to reactivate the JAK-STAT pathway despite the presence of the inhibitor. This can occur through the formation of JAK1/JAK2 or TYK2/JAK2 heterodimers that can trans-activate JAK2.[1][10][11]
-
Activation of bypass signaling pathways: Upregulation of parallel signaling pathways, such as the PI3K/Akt or MAPK/ERK pathways, can provide alternative survival signals to the cells, rendering them less dependent on JAK2 signaling.[12][13]
-
Overexpression of anti-apoptotic proteins: Increased expression of pro-survival proteins, such as those from the Bcl-2 family, can counteract the pro-apoptotic effects of JAK2 inhibition.[10][14]
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing resistance to Jak-IN-X in your long-term cell cultures.
Problem: Decreased Efficacy of Jak-IN-X Over Time
Initial Assessment:
-
Confirm Drug Potency: Ensure the Jak-IN-X stock solution is not degraded. Prepare a fresh stock and repeat the experiment.
-
Cell Line Integrity: Verify the identity and purity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Determine IC50 Shift: Perform a dose-response experiment to quantify the change in the IC50 value of your resistant cell line compared to the parental, sensitive cell line.
Table 1: Example IC50 Values for Jak-IN-X in Sensitive and Resistant Cells
| Cell Line | Jak-IN-X IC50 (nM) | Fold Change |
| Parental (Sensitive) | 100 | - |
| Resistant Subclone 1 | 1500 | 15 |
| Resistant Subclone 2 | 800 | 8 |
Investigating the Mechanism of Resistance
If a significant IC50 shift is confirmed, the following experiments can help elucidate the underlying resistance mechanism.
1. Assess JAK-STAT Pathway Activation:
-
Method: Western Blotting
-
Objective: To determine if the JAK-STAT pathway is reactivated in the presence of Jak-IN-X.
-
Procedure: Treat both parental and resistant cells with Jak-IN-X at a concentration that effectively inhibits STAT phosphorylation in the parental line. Analyze the phosphorylation status of JAK2 (p-JAK2) and STAT3/5 (p-STAT3/5).
Table 2: Expected Western Blot Results for Different Resistance Mechanisms
| Resistance Mechanism | p-JAK2 Levels in Resistant Cells (with Jak-IN-X) | p-STAT3/5 Levels in Resistant Cells (with Jak-IN-X) |
| On-target Mutation | High | High |
| Pathway Reactivation | High | High |
| Bypass Pathway Activation | Low | Low |
2. Screen for JAK2 Kinase Domain Mutations:
-
Method: Sanger Sequencing or Next-Generation Sequencing (NGS)
-
Objective: To identify point mutations in the ATP-binding region of the JAK2 gene.
-
Procedure: Isolate genomic DNA or RNA (for cDNA synthesis) from both parental and resistant cells. Amplify and sequence the kinase domain of JAK2.
3. Evaluate Bypass Signaling Pathways:
-
Method: Western Blotting
-
Objective: To assess the activation state of alternative survival pathways.
-
Procedure: Analyze the phosphorylation status of key proteins in the PI3K/Akt (p-Akt) and MAPK/ERK (p-ERK) pathways in both parental and resistant cells, with and without Jak-IN-X treatment.
Potential Solutions and Next Steps
-
Increase Jak-IN-X Concentration: For modest shifts in IC50, increasing the drug concentration may be sufficient to overcome resistance.
-
Combination Therapy: If bypass pathways are activated, consider combining Jak-IN-X with an inhibitor of the activated pathway (e.g., a PI3K or MEK inhibitor).
-
Switch to a Different JAK Inhibitor: If an on-target mutation is identified, a non-ATP competitive or a structurally different ATP-competitive inhibitor may be effective.
-
Consider HSP90 Inhibitors: HSP90 is a chaperone protein for JAK2. HSP90 inhibitors can promote the degradation of both wild-type and mutant JAK2 and may overcome resistance.[9]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of Jak-IN-X in culture medium.
-
Remove the old medium from the wells and add 100 µL of the Jak-IN-X dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log of the Jak-IN-X concentration.
Protocol 2: Western Blotting for Phosphorylated Proteins
-
Plate cells and allow them to grow to 70-80% confluency.
-
Treat the cells with Jak-IN-X or vehicle for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-JAK2, JAK2, p-STAT3, STAT3, p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Canonical JAK-STAT signaling pathway and the inhibitory action of Jak-IN-X.
References
- 1. Molecular Pathways: Molecular Basis for Sensitivity and Resistance to JAK Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 4. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. “Do We Know Jack” About JAK? A Closer Look at JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
- 8. Acquired JAK2 mutations confer resistance to JAK inhibitors in cell models of acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic resistance to JAK2 enzymatic inhibitors is overcome by HSP90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. MOLECULAR PATHWAYS: JAK/STAT PATHWAY: MUTATIONS, INHIBITORS, AND RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the reproducibility of Jak-IN-14 results
Technical Support Center: Jak-IN-14
Disclaimer: Information regarding a specific compound named "this compound" is not widely available in the public domain. This guide is based on the established principles and common experimental challenges associated with the broader class of Janus kinase (JAK) inhibitors. The troubleshooting advice and protocols provided are intended as a general resource for researchers working with experimental JAK inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for a JAK inhibitor like this compound?
JAK inhibitors are a class of targeted synthetic molecules that function as immunomodulators.[1] They operate by competitively binding to the ATP-binding site within the kinase domain of one or more of the four Janus kinase enzymes: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[2][3] This action blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2][4] By disrupting this JAK-STAT signaling pathway, the inhibitor effectively suppresses the cellular response to various pro-inflammatory cytokines and growth factors, which are crucial in immune responses and cell proliferation.[1][5]
Q2: Why is the selectivity profile of a JAK inhibitor important?
The selectivity profile refers to the inhibitor's binding affinity for each of the four JAK enzymes.[6] Each JAK enzyme is associated with different cytokine receptors and thus mediates distinct biological signals. For instance, JAK1 is critical for many pro-inflammatory cytokines, while JAK2 is essential for red blood cell production, and JAK3 is primarily involved in lymphocyte function.[7] An inhibitor with high selectivity for a specific JAK enzyme can provide a more targeted therapeutic effect and potentially reduce off-target side effects.[8] Conversely, a lack of selectivity can lead to broader effects, which may be desirable in some contexts but can also complicate data interpretation.[9]
Q3: What are the most common sources of experimental variability when working with kinase inhibitors?
The primary sources of variability in experiments with kinase inhibitors include compound handling, experimental design, and biological factors.[10][11]
-
Compound Solubility and Stability: Many kinase inhibitors have poor aqueous solubility and may precipitate in media, leading to inconsistent effective concentrations.[12][13] Stock solutions, often prepared in DMSO, can also be a source of variability if not stored correctly or subjected to multiple freeze-thaw cycles.[14]
-
Biological Heterogeneity: Both inter-patient variability (in primary cells) and intra-sample tissue heterogeneity can be significant sources of variation.[10] Cell line drift, passage number, and cell density at the time of treatment can also impact results.
-
Assay Conditions: The half-maximal inhibitory concentration (IC50) is not an absolute value; it is highly dependent on assay conditions such as incubation time, cell line used, and even the concentration of ATP in cell-free kinase assays.[15][16]
Q4: How should I prepare and store stock solutions of this compound?
While specific instructions for this compound are unavailable, general best practices for kinase inhibitors should be followed. Most inhibitors are dissolved in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
Warm the vial to room temperature before opening.
-
Use fresh, anhydrous DMSO to prepare the initial stock solution, as moisture can reduce solubility and stability.[14]
-
Sonicate briefly in a water bath to ensure the compound is fully dissolved.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light. For short-term storage (days), 4°C may be acceptable. Always consult the manufacturer's datasheet for specific recommendations.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with JAK inhibitors.
Issue 1: High Variability Between Experimental Replicates
-
Question: My results (e.g., cell viability, pSTAT levels) are inconsistent across replicate wells and between experiments. What could be the cause?
-
Answer:
-
Compound Precipitation: The most likely cause is the inhibitor coming out of solution. When diluting your DMSO stock into aqueous cell culture media, the final DMSO concentration should ideally be kept below 0.5% to maintain solubility. Visually inspect your diluted solutions for any signs of precipitation. Consider preparing intermediate dilutions in media containing serum or BSA, which can help maintain solubility.
-
Inconsistent Cell State: Ensure you are using cells from a consistent passage number and that they are seeded at a uniform density. Over-confluent or sparsely populated cells can respond differently to treatment.
-
Pipetting Inaccuracy: When working with small volumes of potent inhibitors, minor pipetting errors can lead to large variations in final concentration. Ensure your pipettes are calibrated and use appropriate techniques.
-
Issue 2: Observed IC50 is Higher Than Expected
-
Question: The inhibitory effect of my compound is much weaker than what is reported in the literature. Why?
-
Answer:
-
Compound Degradation: The inhibitor may have degraded due to improper storage or multiple freeze-thaw cycles. Use a fresh aliquot of your stock solution or a new vial of the compound.
-
Assay-Dependent IC50: IC50 values are highly context-dependent.[15][16] A value determined in a cell-free biochemical assay will likely be much lower than one from a cell-based assay due to factors like cell membrane permeability and competition with high intracellular ATP concentrations. Furthermore, IC50 values can vary significantly between different cell lines.[17][18]
-
Insufficient Pre-incubation Time: For cell-based assays, a sufficient pre-incubation period with the inhibitor is required before cytokine stimulation to allow for cell penetration and target engagement. This time can range from 30 minutes to several hours.
-
Sub-optimal Cytokine Stimulation: Ensure the cytokine concentration you are using is on the linear portion of its dose-response curve. If the stimulus is too strong, it may require a much higher inhibitor concentration to achieve 50% inhibition.
-
Issue 3: Off-Target Effects or Unexpected Phenotypes
-
Question: I'm observing cellular effects that are not consistent with the known function of the JAK-STAT pathway. What is happening?
-
Answer:
-
Polypharmacology: Many kinase inhibitors, especially at higher concentrations, can bind to kinases outside of their intended target family.[19][9] This "off-target" activity can produce unexpected biological responses. As inhibitor concentration increases, selectivity often decreases.[2]
-
Solvent Toxicity: Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including the untreated controls, and is at a non-toxic level (typically <0.5%).
-
Verification: To confirm the observed phenotype is due to on-target JAK inhibition, consider performing a rescue experiment, using a different inhibitor with a distinct chemical scaffold but the same target, or using genetic methods like siRNA to knock down the target JAK and see if it phenocopies the inhibitor's effect.
-
Data Presentation
Table 1: Representative Selectivity Profile of JAK Inhibitors (Cell-Free IC50, nM)
Note: This table contains example data for well-characterized JAK inhibitors to illustrate the concept of selectivity. Actual values may vary by assay conditions.
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | Primary Selectivity |
| Tofacitinib | 1.1 | 20 | 5.6 | 344 | Pan-JAK (JAK1/3 > JAK2) |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | JAK1 / JAK2 |
| Filgotinib | 10 | 28 | 810 | 1160 | JAK1 |
| Golidocitinib | <1 | >200 | >200 | >200 | JAK1 |
Data compiled for illustrative purposes based on publicly available information.[3][20]
Table 2: General Solvent and Storage Recommendations for Kinase Inhibitors
| Parameter | Recommendation | Rationale |
| Primary Solvent | Anhydrous DMSO | High dissolving power for non-polar compounds.[14] Using anhydrous grade minimizes compound hydrolysis. |
| Stock Concentration | 10 - 50 mM | A high concentration minimizes the volume of DMSO added to the final assay, reducing solvent effects. |
| Working Dilutions | Aqueous buffer or cell culture medium | Prepare fresh before each experiment. Avoid storing diluted aqueous solutions. |
| Final DMSO % in Assay | < 0.5%, ideally < 0.1% | Minimizes solvent-induced artifacts and toxicity. |
| Storage | Aliquot and store at -20°C or -80°C | Prevents degradation from repeated freeze-thaw cycles. |
| Light Sensitivity | Store protected from light | Many complex organic molecules are light-sensitive. |
Experimental Protocols
Protocol: Western Blot Analysis of STAT3 Phosphorylation in Response to IL-6
This protocol provides a method to assess the potency of a JAK inhibitor by measuring its effect on the phosphorylation of STAT3 (pSTAT3), a key downstream target in the JAK1 signaling pathway.
-
Cell Seeding: Plate a human cell line known to express the IL-6 receptor (e.g., HeLa, HepG2) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells are attached and have reached the desired confluency, replace the growth medium with low-serum (0.5-1% FBS) or serum-free medium. Incubate for 4-16 hours. This reduces basal signaling activity.
-
Inhibitor Pre-treatment:
-
Prepare serial dilutions of this compound in serum-free medium from your DMSO stock. Remember to include a "vehicle control" with the same final DMSO concentration as your highest inhibitor dose.
-
Aspirate the starvation medium and add the medium containing the inhibitor (or vehicle).
-
Incubate for 1-2 hours at 37°C to allow for cell penetration and target engagement.
-
-
Cytokine Stimulation:
-
Add recombinant human IL-6 directly to each well to a final concentration of 20-50 ng/mL. Do not add IL-6 to a "no stimulation" control well.
-
Return plates to the 37°C incubator for the optimal stimulation time (typically 15-30 minutes for pSTAT3).
-
-
Cell Lysis:
-
Immediately after stimulation, place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Prepare samples for SDS-PAGE, load equal amounts of protein per lane, and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against phospho-STAT3 (Tyr705) and Total STAT3 (as a loading control).
-
Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Data Interpretation: A potent and selective JAK1 inhibitor should show a dose-dependent decrease in the pSTAT3 signal in response to IL-6 stimulation, with minimal effect on the Total STAT3 signal.
Visualizations
Caption: The canonical JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a cell-based assay to measure STAT phosphorylation.
Caption: A logical decision tree for troubleshooting common experimental issues.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 6. researchgate.net [researchgate.net]
- 7. podcasts.apple.com [podcasts.apple.com]
- 8. Frontiers | Identification of Potent and Selective JAK1 Lead Compounds Through Ligand-Based Drug Design Approaches [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunomodulatory therapies in community-acquired pneumonia: a protocol for a systematic review and network meta-analysis | BMJ Open [bmjopen.bmj.com]
- 12. Computational Screening and Experimental Validation on Multicomponent Crystals of a New Class of Janus Kinase (JAK) Inhibitor Drug with Improved Solubility [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
In Vitro Efficacy Showdown: A Comparative Analysis of Jak-IN-14 and Ruxolitinib
In the landscape of targeted therapies, inhibitors of the Janus kinase (JAK) family have emerged as a pivotal class of drugs for a range of hematological and inflammatory disorders. This guide provides an in-depth in vitro comparison of two such inhibitors: the well-established Ruxolitinib and the more recently described Jak-IN-14. This analysis is tailored for researchers, scientists, and drug development professionals, offering a clear perspective on their relative potencies and selectivities based on available experimental data.
Executive Summary
Ruxolitinib is a potent inhibitor of both JAK1 and JAK2, with significantly less activity against JAK3 and TYK2. This profile has established it as a therapeutic cornerstone in myeloproliferative neoplasms. In contrast, available data for this compound, while limited, suggests a preferential inhibition of JAK1. A direct and comprehensive comparison is hampered by the scarcity of publicly available, peer-reviewed data for this compound. This guide presents the detailed in vitro profile of Ruxolitinib and the currently available information for this compound to facilitate an informed, albeit preliminary, assessment.
Comparative Efficacy: A Look at the Numbers
The in vitro potency of JAK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit the activity of a specific kinase by 50%. The lower the IC50 value, the more potent the inhibitor.
Data Summary Table: In Vitro IC50 Values of Ruxolitinib and this compound
| Kinase Target | Ruxolitinib IC50 (nM) | This compound IC50 |
| JAK1 | 3.3[1] | < 5000 nM[2] |
| JAK2 | 2.8[1] | >8-fold less potent than against JAK1[2] |
| JAK3 | 428[1] | >8-fold less potent than against JAK1[2] |
| TYK2 | 19[1] | Data not available |
Note: The data for this compound is based on limited information from a patent application (WO2016119700A1) and lacks the precision of peer-reviewed studies.[2]
Unraveling the Mechanism: The JAK/STAT Signaling Pathway
Both Ruxolitinib and this compound exert their effects by targeting the JAK/STAT signaling pathway. This pathway is a critical communication route for numerous cytokines and growth factors involved in immunity and hematopoiesis.
The canonical JAK/STAT signaling cascade is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes.
Experimental Protocols: A Guide to In Vitro Kinase Inhibition Assays
The determination of IC50 values for JAK inhibitors is typically performed using in vitro kinase assays. While the specific protocol for this compound is not publicly available, a general methodology for assessing Ruxolitinib's potency is described below.
Objective: To determine the in vitro inhibitory activity of a compound against a specific Janus kinase.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP or [γ-³³P]ATP) or non-radiolabeled for alternative detection methods
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (Ruxolitinib or this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well assay plates
-
Phosphocellulose paper or other capture membrane (for radiometric assays)
-
Scintillation counter or luminescence/fluorescence plate reader
Workflow:
Procedure:
-
Compound Preparation: A serial dilution of the test compound (e.g., Ruxolitinib) is prepared in the assay buffer. A control with only the solvent (e.g., DMSO) is also included.
-
Reaction Setup: The recombinant JAK enzyme and the peptide substrate are mixed in the assay buffer and added to the wells of the assay plate.
-
Inhibitor Addition: The diluted test compound is added to the respective wells, and the plate is pre-incubated to allow the compound to bind to the enzyme.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (containing a tracer amount of radio-labeled ATP for radiometric assays).
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination and Detection: The reaction is stopped, typically by the addition of a strong acid or a chelating agent like EDTA. In radiometric assays, the reaction mixture is then transferred to a phosphocellulose membrane, which captures the phosphorylated substrate. Unincorporated [γ-³²P]ATP is washed away.
-
Signal Quantification: The amount of incorporated radiolabel is quantified using a scintillation counter. For non-radiometric assays, the signal (e.g., luminescence or fluorescence) is measured using a plate reader.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to the solvent control. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Concluding Remarks
The available in vitro data clearly positions Ruxolitinib as a potent dual inhibitor of JAK1 and JAK2. This profile underpins its clinical efficacy in diseases driven by the dysregulation of these two kinases. For this compound, the current information suggests a preference for JAK1, but the lack of precise, publicly available IC50 values for the entire JAK family makes a direct, quantitative comparison with Ruxolitinib challenging. Further peer-reviewed studies detailing the in vitro kinase selectivity and potency of this compound are necessary to fully elucidate its therapeutic potential and to accurately position it within the growing armamentarium of JAK inhibitors. Researchers are encouraged to consult primary literature and patent filings for the most up-to-date and detailed information.
References
A Researcher's Guide to Kinome-Wide Off-Target Scanning for Jak-IN-14
Introduction
Jak-IN-14 is a potent, ATP-competitive inhibitor of Janus kinases (JAKs), a family of tyrosine kinases crucial for cytokine signaling. While its activity against the JAK family is well-documented, a comprehensive understanding of any compound's full target landscape is critical for the accurate interpretation of experimental results and for assessing its therapeutic potential. Kinase inhibitors, particularly those targeting the highly conserved ATP-binding pocket, often exhibit polypharmacology, binding to unintended "off-target" kinases.[1][2] These off-target effects can lead to unexpected biological responses or toxicity, making kinome-wide selectivity profiling an essential step in drug development and chemical probe validation.[3]
This guide provides researchers with a framework for determining and interpreting the off-target profile of this compound. While comprehensive, publicly available kinome scan data for this compound is limited, we present a standardized methodology, data interpretation examples, and the necessary tools to conduct such an investigation.
Data Presentation: Interpreting Kinome Scan Results
A kinome-wide scan typically yields data on the binding affinity or enzymatic inhibition of a compound against a large panel of kinases. The results are often presented as the percentage of remaining kinase activity or binding compared to a control, which can be used to calculate metrics like dissociation constants (Kd) or IC50 values.
Below is a hypothetical table illustrating how results from a kinome scan for a JAK inhibitor might be presented. This table serves as an example to guide researchers in structuring and interpreting their own findings.
Table 1: Hypothetical Off-Target Profile for a JAK Inhibitor
| Target Kinase | Kinase Family | % Control @ 1µM¹ | Apparent Kd (nM)² | Notes |
|---|---|---|---|---|
| JAK1 (On-Target) | TK | 2.1 | 15 | Primary Target |
| JAK2 (On-Target) | TK | 1.5 | 9 | Primary Target |
| JAK3 (On-Target) | TK | 5.8 | 45 | Primary Target |
| TYK2 (On-Target) | TK | 11.2 | 120 | Primary Target |
| ROCK2 | AGC | 18.5 | 250 | Off-Target: Potential effects on cell cytoskeleton and motility. |
| GSK3B | CMGC | 25.0 | 400 | Off-Target: Implicated in numerous signaling pathways. |
| p38α (MAPK14) | CMGC | 30.1 | >500 | Off-Target: Key node in stress and inflammatory signaling. |
| SRC | TK | 35.6 | >500 | Off-Target: Proto-oncogene involved in cell growth. |
| LCK | TK | 42.1 | >1000 | Off-Target: T-cell signaling kinase. |
¹ Percent of kinase binding relative to a DMSO control. Lower values indicate stronger binding. ² Apparent dissociation constant derived from dose-response curves.
Experimental Protocols
A robust method for identifying off-target kinases is chemical proteomics using a "kinobead" affinity matrix coupled with quantitative mass spectrometry.[3][4] This approach allows for the unbiased profiling of inhibitors against endogenously expressed kinases in their native conformation within a cell lysate.
Kinobead-Based Chemical Proteomics Protocol
-
Cell Lysate Preparation:
-
Culture selected cell lines (a mixture is often used to maximize kinome coverage) to a high density.[5]
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a buffer containing detergents (e.g., Triton X-100), protease inhibitors, and phosphatase inhibitors on ice.
-
Clarify the lysate by high-speed centrifugation to remove insoluble debris.
-
Determine the total protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
-
Competitive Binding:
-
Aliquot the cell lysate into separate tubes.
-
Add this compound at various concentrations (typically in a dose-response format, e.g., from 1 nM to 10 µM) to the lysates. Include a DMSO-only vehicle control.
-
Incubate the lysate-inhibitor mixtures for a defined period (e.g., 60 minutes) at 4°C to allow the inhibitor to bind to its target kinases.
-
-
Kinase Enrichment:
-
Add kinobeads—sepharose beads coupled to a cocktail of non-selective, ATP-competitive kinase inhibitors—to each lysate mixture.[4]
-
Incubate for an additional period (e.g., 60 minutes) at 4°C. Kinases that are not bound by this compound will bind to the kinobeads.
-
Collect the beads by centrifugation and wash extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Protein Elution and Preparation for Mass Spectrometry:
-
Elute the bound kinases from the beads using a denaturing buffer (e.g., containing SDS and DTT).
-
Perform in-solution trypsin digestion of the eluted proteins to generate peptides.
-
Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis, or proceed with label-free quantification.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will identify the sequences of the peptides and, by extension, the kinases present in each sample.
-
The relative abundance of each kinase in the this compound-treated samples versus the DMSO control is quantified.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify the kinases pulled down in each condition.
-
For each kinase, plot the remaining amount bound to the beads as a function of this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 or apparent Kd for each identified off-target.
-
Visualizations
Experimental and Logical Workflows
Visualizing the experimental process and the downstream consequences of off-target binding is crucial for understanding the data.
Example Signaling Pathway: The MAPK/p38 Pathway
If a kinome scan identifies p38α (MAPK14) as a significant off-target, it is important to understand its biological role. The diagram below illustrates the p38 signaling cascade, which is a key pathway in cellular responses to stress and inflammation. Unintended inhibition of this pathway by this compound could have significant biological consequences.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Cross-Validation of Pharmacological JAK Inhibition with Genetic Knockout: A Comparative Guide
A detailed analysis of the effects of a selective JAK1/2 inhibitor, using Jak-IN-14 as a representative compound, cross-validated against the phenotypes of JAK1 and JAK2 genetic knockouts. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of these two critical research tools in dissecting the JAK-STAT signaling pathway.
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in mediating signal transduction for a plethora of cytokines and growth factors, thereby regulating essential cellular processes such as immunity, inflammation, and hematopoiesis.[1][2] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders and cancers, making JAKs attractive therapeutic targets.[3][4] Small molecule inhibitors, such as this compound, offer a powerful approach to probe JAK function and have significant therapeutic potential. However, to ensure the specificity and on-target effects of these inhibitors, it is crucial to cross-validate their pharmacological effects with the genetic ablation of their targets. This guide provides a comparative overview of the effects of a selective JAK1/2 inhibitor, exemplified by compounds with high selectivity for JAK1 and JAK2, against the well-characterized phenotypes of JAK1 and JAK2 genetic knockout models.
Comparative Analysis of Pharmacological Inhibition and Genetic Knockout
The following tables summarize the key comparative data between the use of a selective JAK1/2 inhibitor and genetic knockout of JAK1 or JAK2. It is important to note that direct comparative studies for this compound are limited; therefore, data from highly selective JAK1 and JAK2 inhibitors are used as a proxy to infer the expected outcomes.
Table 1: Comparison of Effects on Downstream Signaling Pathways
| Feature | Selective JAK1/2 Inhibitor (e.g., this compound) | JAK1 Genetic Knockout | JAK2 Genetic Knockout |
| STAT3 Phosphorylation (e.g., in response to IL-6) | Significantly reduced.[5] | Abolished or severely impaired.[5] | Minimal to no effect.[5] |
| STAT5 Phosphorylation (e.g., in response to EPO or TPO) | Significantly reduced.[6][7] | Minimal to no effect.[7] | Abolished or severely impaired.[6][7] |
| STAT1 Phosphorylation (e.g., in response to IFN-γ) | Reduced, as IFN-γ signals through both JAK1 and JAK2.[8] | Impaired, but not completely abolished due to JAK2.[8] | Impaired, but not completely abolished due to JAK1.[8] |
| Off-target Kinase Inhibition | Potential for off-target effects on other kinases, depending on inhibitor selectivity.[9] | Specific to JAK1. | Specific to JAK2. |
Table 2: Comparison of Cellular and Organismal Phenotypes
| Phenotype | Selective JAK1/2 Inhibitor | JAK1 Genetic Knockout | JAK2 Genetic Knockout |
| Erythropoiesis | Can lead to anemia at high doses due to JAK2 inhibition.[10] | Normal erythropoiesis. | Embryonically lethal due to failure of definitive erythropoiesis.[6] |
| Thrombopoiesis | Can cause thrombocytopenia due to JAK2 inhibition.[10] | Normal thrombopoiesis. | Impaired thrombopoiesis.[10] |
| Lymphocyte Development | Can impact lymphocyte function due to JAK1 inhibition. | Defective lymphoid development and function.[6] | Largely normal lymphocyte development. |
| Inflammatory Response | Broad anti-inflammatory effects by inhibiting both JAK1 and JAK2 signaling.[11][12] | Reduced response to specific pro-inflammatory cytokines that signal through JAK1.[11] | Reduced response to specific pro-inflammatory cytokines that signal through JAK2.[12] |
| Hair Growth (in Alopecia Areata models) | Promotes hair regrowth by suppressing inflammatory response.[11] | Not a primary phenotype. | Not a primary phenotype. |
| Myeloproliferative Neoplasms (MPN) models | Reduces splenomegaly and normalizes blood counts.[3][12] | Not a primary therapeutic approach. | Key target for MPNs; knockout of mutant JAK2 is therapeutic. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design and execution of comparative studies.
Western Blotting for Phosphorylated STAT Proteins
This protocol is essential for assessing the direct downstream effects of JAK inhibition or knockout on the activation of STAT transcription factors.
-
Cell Culture and Treatment:
-
Culture cells (e.g., hematopoietic cell lines or primary cells) in appropriate media.
-
For inhibitor studies, pre-treat cells with varying concentrations of the selective JAK1/2 inhibitor or vehicle control for a specified time (e.g., 1-2 hours).
-
For knockout studies, use established JAK1 or JAK2 knockout cell lines alongside wild-type controls.
-
-
Cytokine Stimulation:
-
Stimulate cells with a relevant cytokine to activate the JAK-STAT pathway (e.g., IL-6 for STAT3, EPO for STAT5, IFN-γ for STAT1) for a short duration (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies specific for phosphorylated STATs (e.g., anti-pSTAT3 Tyr705, anti-pSTAT5 Tyr694) and total STAT proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize the levels of phosphorylated STATs to the total STAT levels.
-
Generation of JAK1/2 Knockout Cell Lines using CRISPR-Cas9
This protocol outlines the general steps for creating genetic knockout models for cross-validation studies.
-
Guide RNA (gRNA) Design and Cloning:
-
Design gRNAs targeting a critical exon of the JAK1 or JAK2 gene using online tools.
-
Clone the gRNA sequences into a suitable CRISPR-Cas9 expression vector.
-
-
Transfection:
-
Transfect the target cell line with the gRNA/Cas9-expressing plasmid.
-
-
Selection and Clonal Isolation:
-
Select for transfected cells using an appropriate marker (e.g., antibiotic resistance or fluorescence).
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
-
Screening and Validation:
-
Screen individual clones for the presence of insertions or deletions (indels) at the target locus using PCR and sequencing.
-
Confirm the absence of JAK1 or JAK2 protein expression by Western blotting.
-
Functionally validate the knockout by assessing the lack of response to specific cytokine stimulation.
-
Visualizing the Pathways and Experimental Logic
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and the logic of the comparative experimental design.
Caption: The canonical JAK-STAT signaling pathway.
Caption: Experimental workflow for cross-validation.
Caption: Logical framework for cross-validation.
Conclusion
The cross-validation of pharmacological inhibitors with genetic knockouts is an indispensable strategy in modern drug discovery and target validation. While direct comparative data for this compound is not extensively available, the principles outlined in this guide, using data from highly selective JAK1 and JAK2 inhibitors, provide a robust framework for designing and interpreting such studies. Concordance between the effects of a selective inhibitor and the corresponding genetic knockout provides strong evidence for on-target activity. Conversely, discrepancies can unmask potential off-target effects or compensatory mechanisms, offering deeper insights into the complex biology of the JAK-STAT pathway and guiding the development of more specific and effective therapeutic agents.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapy with JAK2 inhibitors for Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The JAK-STAT Pathway: Impact on Human Disease and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting JAK1/STAT3 signaling suppresses tumor progression and metastasis in a peritoneal model of human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of JAK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAT5 Activation Is Critical for the Transformation Mediated by Myeloproliferative Disorder-associated JAK2 V617F Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective deletion of Jak2 in adult mouse hematopoietic cells leads to lethal anemia and thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Janus kinase 1 inhibition resolves inflammation and restores hair growth offering a viable treatment option for alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Jak-IN-14 and Fedratinib in AML models
A comprehensive search for experimental data on a compound referred to as "Jak-IN-14" in the context of Acute Myeloid Leukemia (AML) models did not yield any specific results. Therefore, a direct head-to-head comparison with Fedratinib based on experimental data is not possible at this time. This guide will provide a detailed overview of Fedratinib's performance in AML and other relevant hematological malignancy models, with the inclusion of experimental protocols and pathway diagrams to serve as a valuable resource for researchers. Should data for this compound become available, a comparative analysis can be conducted.
Fedratinib: A Profile in AML and Related Malignancies
Fedratinib is a selective and orally bioavailable inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway.[1] Dysregulation of this pathway is a known driver in various myeloproliferative neoplasms (MPNs) and has been implicated in the pathogenesis of AML.[2][3] Fedratinib also exhibits inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a kinase frequently mutated in AML.[4]
Mechanism of Action
Fedratinib functions by competing with ATP for the binding site on the JAK2 kinase domain, thereby inhibiting its autophosphorylation and the subsequent phosphorylation of downstream STAT proteins, primarily STAT3 and STAT5.[1] This blockade of the JAK-STAT pathway disrupts the signaling cascade that promotes the proliferation and survival of malignant cells, ultimately leading to cell cycle arrest and apoptosis.[1]
Quantitative Performance Data for Fedratinib
The following tables summarize the in vitro efficacy of Fedratinib in various hematological cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| U937 | Acute Myeloid Leukemia | >1000 (micromolar range) | [5] |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia | 600 | [6] |
| HEL | Erythroleukemia (JAK2 V617F positive) | ~300 | [7] |
| UKE-1 | Myeloid Leukemia (JAK2 V617F positive) | Sub-micromolar | [7] |
| SET2 | Megakaryoblastic Leukemia (JAK2 V617F positive) | Sub-micromolar | [7] |
Note: Data for direct AML cell lines is limited in the public domain, with some studies showing micromolar IC50 values. More potent activity is observed in cell lines with JAK2 activating mutations.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of Fedratinib are provided below.
Cell Viability Assay
Objective: To determine the concentration of Fedratinib that inhibits the growth of AML cells by 50% (IC50).
Protocol:
-
AML cell lines (e.g., U937, MV4-11) are seeded in 96-well plates at a density of 1 x 104 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Fedratinib is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM).
-
The cells are treated with the various concentrations of Fedratinib or a vehicle control (DMSO) and incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell viability is assessed using a colorimetric assay such as the MTT or a luminescence-based assay like CellTiter-Glo.
-
For MTT assays, MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in a solubilization solution, and the absorbance is measured at 570 nm.
-
For CellTiter-Glo assays, the reagent is added to each well, and luminescence is measured after a 10-minute incubation.
-
The IC50 values are calculated by plotting the percentage of cell viability against the log concentration of Fedratinib and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Phospho-STAT3/5
Objective: To assess the effect of Fedratinib on the phosphorylation of STAT3 and STAT5, key downstream targets of JAK2.
Protocol:
-
AML cells are treated with various concentrations of Fedratinib or a vehicle control for a specified period (e.g., 2-24 hours).
-
Following treatment, cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the cell lysates is determined using a BCA protein assay.
-
Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated STAT3 (p-STAT3), total STAT3, phosphorylated STAT5 (p-STAT5), and total STAT5. An antibody against a housekeeping protein like GAPDH or β-actin is used as a loading control.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model in Mice
Objective: To evaluate the anti-tumor efficacy of Fedratinib in a living organism.
Protocol:
-
Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously injected with a human AML cell line (e.g., MV4-11) or patient-derived xenograft (PDX) cells.
-
Once tumors are established (e.g., palpable or detectable by bioluminescence imaging), the mice are randomized into treatment and control groups.
-
Fedratinib is formulated for oral administration (e.g., in a solution of 0.5% methylcellulose) and administered daily by oral gavage at a predetermined dose (e.g., 60 mg/kg). The control group receives the vehicle alone.
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers (for subcutaneous tumors) or by bioluminescence imaging.
-
Animal body weight and general health are monitored throughout the study.
-
At the end of the study, the mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).
-
The anti-tumor efficacy is determined by comparing the tumor growth inhibition between the Fedratinib-treated and control groups.
Visualizing the Mechanism and Workflow
To better understand the context of Fedratinib's action and evaluation, the following diagrams are provided.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Fedratinib.
Caption: General experimental workflow for evaluating a JAK inhibitor in AML models.
References
- 1. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Ups and Downs of STAT Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Utility of Fedratinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of U937JAK3-M511I Acute Myeloid Leukemia Cells as a Sensitive Model to JAK3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination fedratinib and venetoclax has activity against human B-ALL with high FLT3 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Potency of Jak-IN-14 Across Various Cancer Cell Lines: A Comparative Analysis
To Researchers, Scientists, and Drug Development Professionals,
This guide provides a comparative assessment of the Janus kinase (JAK) inhibitor Jak-IN-14. While initial searches identify this compound as a potent and selective JAK1 inhibitor, publicly available experimental data on its specific potency across a wide range of cancer cell lines is limited. The primary source of information for this compound is patent WO2016119700A1, where it is referred to as "compound 16".[1][2][3] This document and chemical supplier descriptions note its IC50 of <5 μM and over 8-fold selectivity for JAK1 over JAK2 and JAK3.[1][2][3]
Due to the scarcity of specific data for this compound in various cancer cell lines, this guide will focus on the well-characterized and clinically relevant pan-JAK inhibitor, Ruxolitinib , as a representative example to illustrate the assessment of JAK inhibitor potency. The methodologies and comparative framework presented here can be applied to this compound as more data becomes available.
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and immune response.[4][5] Dysregulation of this pathway is implicated in various cancers.[4][5] JAK inhibitors, such as this compound and Ruxolitinib, exert their therapeutic effects by blocking this pathway.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Comparative Potency of Ruxolitinib Across Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Ruxolitinib in various cancer cell lines, demonstrating its differential potency.
| Cell Line | Cancer Type | JAK Mutation Status | IC50 (nM) | Reference |
| HEL | Erythroleukemia | JAK2 V617F | 280 | [6] |
| SET-2 | Megakaryoblastic Leukemia | JAK2 V617F | 135 | [6] |
| Ba/F3-JAK2V617F | Pro-B Cell Line | JAK2 V617F (transfected) | 120 | [6] |
| K562 | Chronic Myeloid Leukemia | JAK2 Wild-Type | >10,000 | [6] |
| A549 | Lung Carcinoma | JAK2 Wild-Type | >5,000 | [7] |
| PANC-1 | Pancreatic Carcinoma | JAK2 Wild-Type | >5,000 | [7] |
This data is illustrative and compiled from published literature. For specific experimental conditions, please refer to the cited sources.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor potency. Below are standard protocols for key experiments.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the JAK inhibitor (e.g., this compound or Ruxolitinib) or a vehicle control (e.g., DMSO) for 72 hours.
-
MTT Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for Phospho-STAT3
-
Cell Lysis: Cells are treated with the JAK inhibitor for a specified time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified, and the level of p-STAT3 is normalized to total STAT3 to assess the inhibitory effect of the compound on JAK signaling.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the potency of a JAK inhibitor.
Caption: A generalized workflow for evaluating the in vitro potency of a JAK inhibitor.
Conclusion
While this compound shows promise as a selective JAK1 inhibitor, further studies are required to fully characterize its potency and therapeutic potential across a diverse panel of cancer cell lines. The experimental frameworks and comparative data for Ruxolitinib provided in this guide offer a robust starting point for such investigations. As research progresses and more data on novel inhibitors like this compound become available, these standardized methodologies will be invaluable for making informed comparisons and advancing the development of targeted cancer therapies.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. JAK | DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Studies of cardiotonic agents. 8. Synthesis and biological activities of optically active 6-(4-(benzylamino)-7-quinazolinyl)-4,5-dihydro-5-methyl-3(2H)- pyridazinone (KF15232) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Synthesis and biological activity of analogs of fecapentaene-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Benchmarking Jak-IN-14 Against Next-Generation JAK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the JAK inhibitor Jak-IN-14 against a panel of next-generation JAK inhibitors, including Upadacitinib, Filgotinib, and Abrocitinib. The objective is to offer a clear, data-driven comparison of their biochemical potency, cellular activity, and selectivity profiles to aid in research and development decisions.
Introduction to JAK Inhibition
The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical components of the JAK-STAT signaling pathway.[1][2] This pathway transduces signals for a wide array of cytokines and growth factors, playing a pivotal role in immune response and hematopoiesis.[3] Dysregulation of the JAK-STAT pathway is implicated in various inflammatory and autoimmune diseases.[1] JAK inhibitors are small molecules that modulate the immune response by inhibiting the activity of one or more JAK enzymes.[1]
Next-generation JAK inhibitors are designed for greater selectivity for specific JAK isoforms, aiming to enhance therapeutic efficacy while minimizing off-target effects.[3] This guide benchmarks this compound, a selective JAK1 inhibitor, against other prominent next-generation inhibitors.
Biochemical Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the available biochemical IC50 data for this compound and next-generation JAK inhibitors against the four JAK isoforms.
Disclaimer: Publicly available data for this compound is limited. The IC50 value presented is based on patent information and lacks the granularity of data available for approved next-generation inhibitors.[4][5][6]
Table 1: Biochemical IC50 Values of JAK Inhibitors (nM)
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Data Source |
| This compound | <5000 | >8-fold selective vs JAK1 | >8-fold selective vs JAK1 | Data not available | [5] |
| Upadacitinib | 43 | 200 | Data not available | Data not available | [7] |
| Filgotinib | 10 | 28 | 810 | 116 | [7] |
| Abrocitinib | 29 | 803 | >10,000 | 1250 | [7] |
Cellular Activity
Cellular assays are essential to determine an inhibitor's activity within a biological context. A common method involves measuring the inhibition of cytokine-induced STAT phosphorylation.
Table 2: Cellular Activity of JAK Inhibitors
| Inhibitor | Cellular Assay | Key Findings |
| This compound | Data not publicly available | - |
| Upadacitinib | Inhibition of IL-6-induced STAT3 phosphorylation in various cell lines | Potent inhibition of JAK1-dependent signaling.[7] |
| Filgotinib | Inhibition of IL-2-induced STAT5 phosphorylation in human whole blood | Selective inhibition of JAK1-mediated signaling pathways. |
| Abrocitinib | Inhibition of IL-4/IL-13-induced STAT6 phosphorylation in human PBMCs | Demonstrates potent inhibition of JAK1-dependent cytokine signaling. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Biochemical Kinase Assay (Example: HTRF® Kinase Assay)
This assay quantitatively measures the enzymatic activity of a purified kinase.
-
Reagents and Materials : Purified recombinant JAK1, JAK2, JAK3, and TYK2 enzymes; peptide substrate (e.g., ULight™-JAK1tide); ATP; HTRF® Kinase Buffer; specific anti-phospho-substrate antibody labeled with Europium cryptate (Eu3+); Streptavidin-XL665; test inhibitors (this compound, etc.); 384-well low-volume plates.
-
Procedure :
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add the kinase, ULight™-peptide substrate, and the test inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing the Eu3+-labeled anti-phospho-substrate antibody and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF®-compatible reader, measuring the emission at 620 nm and 665 nm.
-
-
Data Analysis : The HTRF® ratio (665nm/620nm) is proportional to the amount of phosphorylated substrate. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular STAT Phosphorylation Assay (Example: Western Blot)
This method detects the level of phosphorylated STAT proteins in cell lysates following cytokine stimulation and inhibitor treatment.
-
Cell Culture and Treatment :
-
Culture a cytokine-responsive cell line (e.g., TF-1 or UT-7 cells) in appropriate media.
-
Starve the cells of growth factors for a defined period.
-
Pre-incubate the cells with serial dilutions of the JAK inhibitor or vehicle control (DMSO).
-
Stimulate the cells with a specific cytokine (e.g., IL-2 for pSTAT5, IL-6 for pSTAT3) for a short period (e.g., 15-30 minutes).
-
-
Protein Extraction :
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting :
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein (e.g., anti-phospho-STAT5) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
-
Data Analysis : Densitometry is used to quantify the band intensities. The ratio of phosphorylated STAT to total STAT is calculated and normalized to the vehicle-treated control.
Kinase Selectivity Profiling (Example: KINOMEscan™)
This competition binding assay assesses the selectivity of an inhibitor against a large panel of kinases.
-
Principle : The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
Procedure :
-
A library of DNA-tagged kinases is used.
-
The test inhibitor is incubated with the kinase and the immobilized ligand.
-
After an equilibration period, the unbound kinase is washed away.
-
The amount of kinase remaining bound to the solid support is measured using qPCR.
-
-
Data Analysis : The results are typically reported as the percentage of the kinase that remains bound in the presence of the inhibitor compared to a DMSO control. A lower percentage indicates stronger binding of the inhibitor. This can be used to generate a selectivity profile across the kinome.
Signaling Pathways and Experimental Workflows
Visual representations of the JAK-STAT pathway and a typical experimental workflow for inhibitor benchmarking are provided below.
Caption: The JAK-STAT Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for benchmarking JAK inhibitors.
Conclusion
This guide provides a framework for comparing this compound to next-generation JAK inhibitors. Based on the limited available data, this compound is a selective JAK1 inhibitor. However, a comprehensive assessment of its potential requires further experimental characterization, including precise IC50 determination against all JAK isoforms, evaluation in a panel of cellular assays, and broad kinase selectivity profiling. The provided experimental protocols and workflows offer a roadmap for generating the necessary data to robustly benchmark this compound against established and emerging JAK inhibitors.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. selleckchem.com [selleckchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Jak-IN-14
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Jak-IN-14 is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures regulatory compliance but also fosters a culture of safety. This guide provides essential, step-by-step information for the safe disposal of this compound, a potent JAK inhibitor.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to avoid direct contact, inhalation, or exposure.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Dust Generation: When handling the solid form of this compound, take care to prevent the generation of dust.
-
Spill Management: In the event of a spill, isolate the area and use an absorbent material to clean it up. The contaminated absorbent material must then be disposed of as hazardous waste.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, like other potent research compounds, is governed by hazardous waste regulations. It should never be disposed of in the regular trash or down the drain.[1][2] The following steps outline the correct procedure:
-
Waste Identification and Classification: All waste containing this compound must be classified as hazardous chemical waste. This includes pure, unused compound, expired materials, contaminated labware (e.g., pipette tips, vials, and gloves), and solutions containing the compound.
-
Waste Segregation: It is crucial to segregate this compound waste from other waste streams to ensure proper handling and disposal.
-
Keep this compound waste separate from non-hazardous waste.
-
Do not mix this compound waste with incompatible chemicals. It should be stored separately from acids, bases, and oxidizers.[3]
-
Separate solid waste (contaminated gloves, pipette tips, etc.) from liquid waste (solutions containing this compound).
-
-
Waste Containment and Labeling: Proper containment and labeling are essential for safety and regulatory compliance.
-
Containers: Use leak-proof, compatible containers for waste collection.[4][5] For liquid waste, plastic or plastic-coated glass bottles are often preferred to prevent breakage.[1] Ensure containers are kept closed except when adding waste.[5]
-
Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag.[1] The label must include:
-
-
Waste Accumulation and Storage: Hazardous waste must be stored in a designated and properly managed area within the laboratory.
-
The storage area should be close to where the waste is generated and under the supervision of laboratory personnel.[6]
-
Ensure secondary containment is in place to capture any potential leaks or spills.[4][5]
-
Adhere to the regulated limits for hazardous waste accumulation in a satellite accumulation area (SAA).
-
-
Arranging for Disposal: The final step is to arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service.
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative limits and guidelines for the accumulation of hazardous chemical waste in a laboratory setting, which are applicable to the disposal of this compound.
| Parameter | Guideline/Limit | Source(s) |
| Satellite Accumulation Area (SAA) Volume Limit | No more than 55 gallons of hazardous waste in total. | [7] |
| Acute Hazardous Waste (P-listed) Volume Limit | No more than 1 quart of reactive acutely hazardous chemical waste. | [8] |
| Container Fill Level | Do not fill containers to more than 90% of their capacity to allow for expansion and prevent spills. | [6] |
| Storage Time Limit | Varies by jurisdiction; for example, California allows waste generators to store chemical waste for up to 90 days. | [6] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. acewaste.com.au [acewaste.com.au]
- 5. vumc.org [vumc.org]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Handling Guidance for Jak-IN-14
Disclaimer: The specific Safety Data Sheet (SDS) for Jak-IN-14 (CAS No. 1973485-06-1) was not available in the public domain at the time of this search. The following guidance is based on best practices for handling potent, research-grade kinase inhibitors and information from the SDS of a related but distinct compound, SYK/JAK-IN-1. This information is for general guidance only and must be supplemented by the official SDS for this compound, which should be obtained from the supplier.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes recommended PPE based on general laboratory chemical handling procedures.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact with the chemical. |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Suitable respirator | Recommended when handling the powder form to avoid inhalation. |
This information is based on the Safety Data Sheet for SYK/JAK-IN-1 and general laboratory safety guidelines.
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to avoid dust formation and inhalation.
-
Avoid Contact: Take measures to avoid contact with eyes and skin. Do not eat, drink, or smoke in the handling area.
-
Hygiene: Wash hands thoroughly after handling the compound.
Storage:
-
Container: Keep the container tightly sealed.
-
Environment: Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.
-
Temperature: For specific storage temperatures, refer to the manufacturer's instructions. Often, these compounds are stored at -20°C as a powder or -80°C when in solvent.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is necessary.
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids. Seek prompt medical attention. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and seek medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
These first aid measures are based on the Safety Data Sheet for SYK/JAK-IN-1.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Waste Collection: Collect waste in a designated, labeled, and sealed container.
-
Disposal: Dispose of the contents and the container through an approved waste disposal facility.
-
Environmental Precaution: Prevent the chemical from entering drains, water courses, or the soil.
Experimental Workflow for Safe Handling
The following diagram illustrates a generalized workflow for safely handling potent kinase inhibitors like this compound.
Caption: A logical workflow for the safe handling of potent chemical compounds.
This document provides a foundational guide for the safe handling of this compound. It is imperative to obtain and thoroughly review the specific Safety Data Sheet from the manufacturer before any handling, storage, or disposal of this compound to ensure the highest standards of laboratory safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
